molecular formula C5H9FO2 B136957 Ethyl 2-Fluoropropionate CAS No. 127306-59-6

Ethyl 2-Fluoropropionate

Cat. No.: B136957
CAS No.: 127306-59-6
M. Wt: 120.12 g/mol
InChI Key: ODMITNOQNBVSQG-UHFFFAOYSA-N
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Description

Ethyl 2-Fluoropropionate is a useful research compound. Its molecular formula is C5H9FO2 and its molecular weight is 120.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102760. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMITNOQNBVSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-43-9
Record name 349-43-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-Fluoropropionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-fluoropropionate (CAS Number: 349-43-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-fluoropropionate, a key fluorinated building block in organic synthesis. This document consolidates essential information on its physicochemical properties, detailed synthesis protocols, spectroscopic data, and significant applications, with a focus on its role in the development of pharmaceuticals and agrochemicals.

Physicochemical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, providing a quick reference for experimental and process design.

PropertyValueReference
CAS Number 349-43-9[1]
Molecular Formula C₅H₉FO₂[1]
Molecular Weight 120.12 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 121-125 °C[2]
Density 1.03 g/mL[2]
Flash Point 30 °C[2]
Solubility Soluble in organic solvents, sparingly soluble in water.[1]
Refractive Index (n20/D) 1.38[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.30t7.1-OCH₂CH
1.55d6.8-CH(F)CH
4.25q7.1-OCH ₂CH₃
4.95dq48.5, 6.8-CH (F)CH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
14.0-OCH₂C H₃
16.5 (d, J = 23 Hz)-CH(F)C H₃
62.0-OC H₂CH₃
88.0 (d, J = 185 Hz)-C H(F)CH₃
169.0 (d, J = 26 Hz)C =O
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2985StrongC-H stretch (alkane)
1750StrongC=O stretch (ester)
1180StrongC-O stretch (ester)
1050StrongC-F stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for its identification.

m/zRelative Intensity (%)Proposed Fragment
1205[M]⁺ (Molecular Ion)
10115[M - F]⁺
73100[M - OCH₂CH₃]⁺
4540[OCH₂CH₃]⁺
2950[CH₂CH₃]⁺

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily involving nucleophilic fluorination. Below are detailed experimental protocols for key methods.

Synthesis from Ethyl 2-chloropropionate

This method involves a halogen exchange reaction.

Experimental Protocol:

  • To a solution of ethyl 2-chloropropionate (1 equivalent) in a suitable solvent such as acetonitrile, add a fluorinating agent like potassium fluoride (1.5-2 equivalents).

  • A phase-transfer catalyst, for instance, 18-crown-6 or tetrabutylammonium bromide, can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by distillation to yield this compound.

Synthesis from Ethyl Lactate

This route utilizes a deoxofluorination agent to convert the hydroxyl group to a fluorine atom.

Experimental Protocol:

  • In a fume hood, dissolve ethyl lactate (1 equivalent) in an anhydrous aprotic solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.1-1.2 equivalents) to the cooled solution while maintaining the temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • After filtering, remove the solvent by rotary evaporation.

  • Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[3]

Synthesis of Nicotinic Acid Receptor Agonists

A significant application of this compound is in the synthesis of agonists for the nicotinic acid receptor GPR109A.[4] Nicotinic acid (niacin) is a well-known therapeutic agent for treating dyslipidemia.[4] Agonists of GPR109A can mimic the beneficial effects of niacin on lipid profiles. The fluorinated propionate moiety is a key structural feature in some of these synthetic agonists, contributing to their potency and selectivity.

Role in Signaling Pathways: The GPR109A Pathway

The activation of the G protein-coupled receptor GPR109A by its agonists, such as nicotinic acid or synthetic derivatives, initiates a signaling cascade within adipocytes. This pathway is central to the therapeutic effects on lipid metabolism.

GPR109A_Signaling_Pathway Agonist Nicotinic Acid Receptor Agonist (e.g., Niacin) GPR109A GPR109A Receptor Agonist->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Promotes FFA Free Fatty Acid Release Lipolysis->FFA Leads to

Figure 1. GPR109A signaling pathway in adipocytes.

Activation of the GPR109A receptor by an agonist leads to the activation of an inhibitory G protein (Gi).[5] This, in turn, inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[5] The decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA).[5] PKA is responsible for activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides (lipolysis).[5] Consequently, the inhibition of this pathway results in decreased lipolysis and a reduction in the release of free fatty acids from adipose tissue into the bloodstream.[5]

Agrochemical Synthesis

This compound is also a valuable precursor in the synthesis of various agrochemicals. The presence of the fluorine atom can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.[3]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Hazards: Flammable liquid and vapor. May cause skin and eye irritation.[1]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

This guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive safety data sheet (SDS) and established laboratory safety protocols.

References

Ethyl 2-fluoropropionate: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoropropionate (CAS No. 671-33-0) is a fluorinated ester of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom at the α-position of the propionate moiety imparts unique chemical and physical properties that are highly sought after in the design of novel bioactive molecules. This technical guide provides an in-depth overview of the core physical properties of this compound, presenting a compilation of quantitative data, detailed experimental protocols for their determination, and a logical workflow for property characterization.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in synthesis, formulation, and biological systems. The following table summarizes the key physical properties of this compound, compiled from various reputable sources. It is important to note that slight variations in reported values can occur due to differences in measurement conditions and sample purity.

Physical PropertyValueUnits
Molecular Formula C₅H₉FO₂-
Molecular Weight 120.12 g/mol
Boiling Point 121 - 142°C
Melting Point -29°C
Density 0.997 - 1.03g/mL at 20°C
Refractive Index (n20/D) 1.3750 - 1.38-
Flash Point 29 - 30°C
Solubility Sparingly soluble in water; soluble in organic solvents.[1]-
Appearance Colorless to light yellow liquid.[1][2]-

Experimental Protocols

Accurate determination of physical properties is crucial for quality control and research applications. Below are detailed methodologies for measuring the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4][5] The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of liquid.[3][6]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The Thiele tube is filled with mineral oil to a level just above the side arm.

  • The thermometer and test tube assembly are immersed in the oil in the Thiele tube.

  • The side arm of the Thiele tube is gently heated.[3] Convection currents will ensure uniform heating of the oil bath.[3]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[3][6]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume.[7][8]

Apparatus:

  • Pycnometer (for high accuracy) or a graduated cylinder and an analytical balance.[7][9][10]

  • Analytical balance

  • Constant temperature water bath

Procedure (using a graduated cylinder):

  • The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[7][9]

  • A known volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The mass of the graduated cylinder containing the liquid is measured.[7][9]

  • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume.[7]

  • For higher accuracy, the measurement should be performed at a controlled temperature, as density is temperature-dependent.[8]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.[11]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Lens cleaning tissue and a suitable solvent (e.g., ethanol or isopropanol)

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean and dry.

  • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Using a dropper, place a few drops of this compound onto the surface of the measuring prism.

  • Close the prisms and allow a few moments for the sample to reach thermal equilibrium with the instrument, which is typically maintained at 20°C by a circulating water bath.

  • Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

  • If a color fringe is observed, adjust the chromatic dispersion compensator to eliminate it.

  • Read the refractive index value directly from the instrument's scale.

  • Clean the prisms thoroughly with a suitable solvent and lens tissue after the measurement.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of this compound.

G Workflow for Physical Property Determination of this compound cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis and Reporting Sample Obtain high-purity This compound Purity_Check Verify Purity (e.g., GC-MS) Sample->Purity_Check Boiling_Point Determine Boiling Point (Thiele Tube Method) Purity_Check->Boiling_Point Density Measure Density (Pycnometer/Graduated Cylinder) Purity_Check->Density Refractive_Index Measure Refractive Index (Abbe Refractometer) Purity_Check->Refractive_Index Data_Collection Record all experimental data Boiling_Point->Data_Collection Density->Data_Collection Refractive_Index->Data_Collection Data_Analysis Calculate final values and compare with literature Data_Collection->Data_Analysis Report Generate Technical Data Sheet Data_Analysis->Report

Caption: Workflow for Physical Property Determination.

Conclusion

This technical guide provides a consolidated resource on the core physical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for accurate and reproducible measurements in the laboratory. Understanding these fundamental properties is essential for the effective utilization of this versatile fluorinated building block in the development of new chemical entities.

References

Ethyl 2-fluoropropionate synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for Researchers and Drug Development Professionals

Ethyl 2-fluoropropionate is a fluorinated organic compound that serves as a critical building block in synthetic organic chemistry.[1] Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the introduction of a fluorine atom can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][2] This document provides core nomenclature details for this versatile reagent.

Nomenclature and Synonyms

The precise identification of chemical compounds is fundamental to research and development. The internationally recognized IUPAC name for this compound is ethyl 2-fluoropropanoate .[2][3]

For ease of reference and to aid in literature and database searches, a compilation of its common synonyms is provided below.

Synonym Reference
This compound[2][3][4]
Ethyl α-fluoropropionate[2][4]
2-Fluoropropanoic acid ethyl ester[2][3][4]
2-Fluoropropionic acid ethyl ester[1][3]
Propanoic acid, 2-fluoro-, ethyl ester[3][4]
NSC 102760[2][4]

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Caption: Relationship between IUPAC name, common name, and synonyms.

References

Spectroscopic Profile of Ethyl 2-Fluoropropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-fluoropropionate (C₅H₉FO₂). The information is tailored for researchers, scientists, and drug development professionals who require detailed spectral information and experimental methodologies for this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Assignment
Data not available in search resultsData not available in search resultsData not available in search results-CH₃ (propionate)
Data not available in search resultsData not available in search resultsData not available in search results-CHF-
Data not available in search resultsData not available in search resultsData not available in search results-O-CH₂-
Data not available in search resultsData not available in search resultsData not available in search results-CH₃ (ethyl)
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
Data not available in search results-C H₃ (propionate)
Data not available in search results-C HF-
Data not available in search results-O-C H₂-
Data not available in search results-C H₃ (ethyl)
Data not available in search resultsC =O
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
Data not available in search resultsC=O stretch
Data not available in search resultsC-O stretch
Data not available in search resultsC-F stretch
Data not available in search resultsC-H stretch
Table 4: Mass Spectrometry Data
m/zInterpretation
Data not available in search resultsMolecular Ion [M]⁺
Data not available in search resultsFragment Ions

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are essential for reproducibility and data interpretation. While specific experimental details for this compound were not available in the provided search results, the following are generalized yet detailed methodologies for obtaining NMR, IR, and MS data for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution should be homogeneous and free of any particulate matter.

¹H NMR Spectroscopy Protocol: A standard ¹H NMR spectrum is acquired on a spectrometer (e.g., Varian A-60 or a modern 300-600 MHz instrument).[1] Typical acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy Protocol: A proton-decoupled ¹³C NMR spectrum is recorded. To obtain quantitative data where peak integrals are reliable, a longer relaxation delay (e.g., 5 times the longest T₁ relaxation time of the carbon nuclei) and a 90° pulse angle are used. For routine qualitative spectra, a shorter delay is often sufficient.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, the simplest method is to place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[1]

FTIR Spectroscopy Protocol: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to remove any atmospheric and instrumental interferences. The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[1] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

GC-MS Protocol: A capillary column suitable for separating volatile organic compounds is used in the GC. The oven temperature is programmed to ramp up to ensure good separation. The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect the molecular ion and its fragments.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Neat Prepare as Neat Liquid Film Sample->Neat GC_Injection Inject into GC Sample->GC_Injection NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FTIR Spectroscopy Neat->IR MS Mass Spectrometry (GC-MS) GC_Injection->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass Spectrum, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to the Solubility of Ethyl 2-Fluoropropionate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 2-fluoropropionate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines qualitative information, data on structurally similar compounds, and detailed experimental protocols to serve as a valuable resource for laboratory work.

Introduction to this compound

This compound (CAS No. 349-43-9) is a fluorinated ester with the chemical formula C₅H₉FO₂.[1] It is a colorless to light-yellowish liquid with a fruity odor.[1] Its molecular structure, featuring an ethyl ester group and a fluorine atom on the alpha-carbon of the propionate moiety, imparts unique physical and chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as a component in specialty materials. A clear understanding of its solubility is crucial for its application in reaction chemistry, formulation development, and purification processes.

Solubility of this compound: A Qualitative and Estimated Overview

This compound is generally described as being soluble in organic solvents while being sparingly soluble in water.[1] This is a characteristic trait for many esters of low to moderate molecular weight.[2][3]

For practical laboratory applications, the following table provides an estimated solubility profile of this compound. It is critical to note that these are estimations and should be experimentally verified for any precise application.

Solvent NameChemical FormulaSolvent TypeEstimated Solubility of this compound (at 25°C)
AcetoneC₃H₆OPolar AproticMiscible
AcetonitrileC₂H₃NPolar AproticMiscible
DichloromethaneCH₂Cl₂Polar AproticMiscible
Diethyl Ether(C₂H₅)₂ONon-polarMiscible
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticMiscible
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticMiscible
EthanolC₂H₅OHPolar ProticMiscible
Ethyl AcetateCH₃COOC₂H₅Polar AproticMiscible
HexaneC₆H₁₄Non-polarMiscible
MethanolCH₃OHPolar ProticMiscible
Tetrahydrofuran (THF)C₄H₈OPolar AproticMiscible
TolueneC₇H₈Non-polarMiscible

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a detailed methodology for the experimental determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This protocol is based on the principle of preparing mixtures of known composition and analyzing the phases after equilibration.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks and pipettes (Class A)

  • Glass vials with airtight seals

  • Thermostatically controlled shaker or water bath

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or a refractometer

  • Syringes and syringe filters (chemically compatible)

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solutions of known concentrations B Calibrate analytical instrument (GC or Refractometer) A->B C Prepare mixtures of this compound and solvent in varying ratios D Equilibrate mixtures at a constant temperature with agitation C->D E Allow phases to separate (if immiscible) D->E F Carefully sample each phase E->F G Analyze the composition of each phase using the calibrated instrument F->G H Determine the concentration of each component G->H

Figure 1. Workflow for determining the solubility of this compound.
Detailed Procedure

  • Preparation of Standards and Calibration:

    • Prepare a series of standard solutions with known concentrations of this compound in the chosen organic solvent.

    • Use these standards to calibrate the analytical instrument (GC-FID or refractometer). For GC-FID, generate a calibration curve by plotting peak area against concentration. For a refractometer, plot the refractive index against the mole fraction or volume fraction.

  • Sample Preparation and Equilibration:

    • In sealed glass vials, prepare mixtures of this compound and the solvent with varying compositions by mass or volume. It is recommended to cover a wide range of compositions.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required should be determined experimentally by analyzing samples at different time points until the composition of the phases remains constant.

  • Phase Separation and Sampling:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for the phases to separate if the components are not fully miscible.

    • If two phases are present, carefully withdraw a sample from each phase using a syringe. If only one phase is present, the components are miscible at that composition.

    • Filter the samples through a syringe filter to remove any undissolved micro-droplets.

  • Analysis:

    • Analyze the collected samples using the pre-calibrated GC-FID or refractometer to determine the concentration of this compound in each phase.

  • Data Interpretation:

    • If a single phase is observed across all compositions, the two liquids are miscible in all proportions under the experimental conditions.

    • If two phases are formed, the concentration of this compound in the solvent-rich phase represents its solubility in that solvent, and the concentration of the solvent in the this compound-rich phase is the solubility of the solvent in the analyte.

Analytical Methodologies for Quantification

A crucial aspect of determining solubility is the accurate quantification of the analyte in the solvent. The following section details two suitable analytical methods.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the separation and quantification of volatile organic compounds.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column, such as a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Pulsed-splitless injection is recommended for trace analysis, while a split injection is suitable for higher concentrations.

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 250 °C

  • Oven Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10-20 °C/min to 230 °C, and a final hold for 2 minutes. This program should be optimized to ensure good separation from the solvent peak.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

Refractive Index Measurement

For binary mixtures, measuring the refractive index can be a simple and rapid method for determining composition, provided a good calibration curve is established.

Instrumentation and Procedure:

  • Instrument: A digital refractometer with temperature control.

  • Procedure:

    • Prepare a series of binary mixtures of this compound and the solvent with precisely known compositions (by mole fraction or volume fraction).

    • Measure the refractive index of each standard mixture at a constant temperature.

    • Create a calibration curve by plotting the refractive index versus the composition.

    • Measure the refractive index of the unknown sample (from the equilibrated phases) and determine its composition from the calibration curve.

The relationship between the composition and the refractive index of a binary mixture can be described by various mixing rules, such as the Arago-Biot, Gladstone-Dale, or Lorentz-Lorenz relations.[6][7][8]

The logical relationship for selecting an analytical method is outlined below:

G Analytical Method Selection Logic A Need to quantify this compound in a solvent B Is the mixture a simple binary system? A->B C Are reference standards available for calibration? B->C Yes E Gas Chromatography (GC-FID) B->E No (complex mixture) D Refractive Index Measurement C->D Yes C->E Yes F Is high sensitivity and specificity required (e.g., for complex mixtures)? D->F F->E Yes

Figure 2. Decision logic for selecting an analytical method.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available literature, its chemical structure and the properties of similar esters strongly suggest high solubility and likely miscibility with many common organic solvents. For applications requiring precise solubility values, the experimental protocols and analytical methods detailed in this guide provide a robust framework for their determination. Researchers and drug development professionals are encouraged to perform their own solubility assessments as a critical step in process development and formulation.

References

An In-depth Technical Guide to the Material Safety Data Sheet for Ethyl 2-fluoropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Ethyl 2-fluoropropionate (CAS No. 349-43-9), a fluorinated organic compound utilized in various chemical syntheses. The following sections detail the compound's properties, hazards, and safety protocols, presenting quantitative data in structured tables and illustrating key workflows through diagrams as mandated.

Section 1: Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] Its fundamental physical and chemical properties are summarized below. These characteristics are crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource(s)
Molecular Formula C₅H₉FO₂[1]
Molecular Weight 120.12 g/mol [1][3]
Boiling Point 122.5-123 °C[4]
140-142 °C[1]
Density 0.997 g/mL[4]
Appearance Clear colorless to light yellow liquid[1][2]
Solubility Sparingly soluble in water, soluble in organic solvents[1]
Topological Polar Surface Area 26.3 Ų[3]
Rotatable Bond Count 3[1]
Hydrogen Bond Acceptor Count 3[1]
Monoisotopic Mass 120.05865769 Da[1][3]

Section 2: Hazard Identification and Classification

This compound is classified as a flammable liquid.[3][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.

Hazard ClassHazard StatementPictogramSignal WordSource(s)
Flammable liquidsH226: Flammable liquid and vapor
alt text
Danger[3][6]
Acute toxicity, oralH301: Toxic if swallowed
alt text
Danger[3]
Acute toxicity, dermalH311: Toxic in contact with skin
alt text
Danger[3]
Skin corrosion/irritationH315: Causes skin irritation
alt text
Warning[3]
Serious eye damage/eye irritationH319: Causes serious eye irritation
alt text
Warning[3]
Acute toxicity, inhalationH331: Toxic if inhaled
alt text
Danger[3]

The logical workflow for hazard identification and initial response is outlined in the diagram below.

Hazard_Identification_and_Response cluster_identification Hazard Identification cluster_response Initial Response H226 H226: Flammable liquid and vapor Prevention Prevention: - Keep away from heat/sparks/open flames. - Wear protective gloves/clothing/eye protection. - Avoid breathing vapors. H226->Prevention H301 H301: Toxic if swallowed Response Response: - IF SWALLOWED: Immediately call a POISON CENTER or doctor. - IF ON SKIN: Wash with plenty of water. - IF IN EYES: Rinse cautiously with water. H301->Response H311 H311: Toxic in contact with skin H311->Response H315 H315: Causes skin irritation H315->Response H319 H319: Causes serious eye irritation H319->Response H331 H331: Toxic if inhaled H331->Response

Caption: Hazard Identification and Initial Response Workflow.

Section 3: First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken. It is imperative to consult a physician and show them the safety data sheet.[6]

Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[6][7]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[6][7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a doctor or Poison Control Center immediately.[6][7]

The decision-making process for first aid is illustrated in the following diagram.

First_Aid_Protocol Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Wash_with_Water Wash with Soap and Water Skin_Contact->Wash_with_Water Rinse_Eyes Rinse Eyes with Water (15 min) Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Artificial_Respiration Give Artificial Respiration (if not breathing) Move_to_Fresh_Air->Artificial_Respiration Consult_Physician Consult a Physician Artificial_Respiration->Consult_Physician Wash_with_Water->Consult_Physician Rinse_Eyes->Consult_Physician Rinse_Mouth->Consult_Physician

Caption: First-Aid Decision-Making Process.

Section 4: Fire-Fighting Measures

This compound is a flammable liquid and vapor.[5][6] Appropriate fire-fighting measures are crucial for safety.

AspectProtocolSource(s)
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]
Specific Hazards Vapors may form explosive mixtures with air and travel to a source of ignition and flash back. Containers may explode when heated.[8]
Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.[6][7]

Section 5: Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

AspectProtocolSource(s)
Safe Handling Avoid contact with skin and eyes.[6] Use in a well-ventilated place.[7] Wear suitable protective clothing.[7] Use non-sparking tools.[7] Prevent fire caused by electrostatic discharge.[7]
Storage Store in a cool, dry, and well-ventilated place.[1][7] Keep the container tightly closed.[7] Store away from incompatible materials such as strong oxidizing agents.[8]

The logical flow for safe handling and storage is presented below.

Handling_and_Storage_Workflow cluster_handling Handling Procedures cluster_storage Storage Conditions Use_Ventilation Use in a Well-Ventilated Area Wear_PPE Wear Appropriate PPE (Gloves, Goggles, etc.) Use_Ventilation->Wear_PPE Avoid_Contact Avoid Contact with Skin and Eyes Wear_PPE->Avoid_Contact Non_Sparking_Tools Use Non-Sparking Tools Avoid_Contact->Non_Sparking_Tools Cool_Dry_Place Store in a Cool, Dry, Well-Ventilated Place Tightly_Closed Keep Container Tightly Closed Cool_Dry_Place->Tightly_Closed Away_from_Incompatibles Store Away from Incompatible Materials Tightly_Closed->Away_from_Incompatibles

Caption: Safe Handling and Storage Workflow.

Section 6: Toxicological Information

Section 7: Accidental Release Measures

In the case of an accidental release, the following steps should be taken:

AspectProtocolSource(s)
Personal Precautions Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[6][7]
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][7]
Containment and Cleaning Pick up and arrange disposal. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6][7]

Section 8: Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems.[6]

Experimental Protocols

The provided search results, consisting mainly of Material Safety Data Sheets, do not contain detailed experimental protocols for the determination of the physical, chemical, and toxicological properties. These documents are summaries of data for safety purposes and typically do not include the level of methodological detail found in primary research articles. For instance, while a boiling point is provided, the specific ASTM or ISO method used for its determination is not cited. Similarly, for toxicological data, the specific OECD or EPA test guideline followed is not detailed. Researchers requiring this level of detail would need to consult specialized chemical and toxicological databases or the primary scientific literature.

Disclaimer: This document is intended as an in-depth technical guide based on publicly available safety data. It is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the original manufacturer's SDS for the most current and complete information.

References

An In-depth Technical Guide on the Thermochemical Properties of Ethyl 2-Fluoropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of ethyl 2-fluoropropionate. Due to the limited availability of experimental data for this specific compound, this document presents a detailed analysis of its non-fluorinated analog, ethyl propionate, as a baseline. Furthermore, it outlines the established experimental protocols for determining key thermochemical parameters, offering a roadmap for future research and characterization of this compound. This guide is intended to be a valuable resource for researchers in drug development and materials science who require a thorough understanding of the energetic properties of fluorinated esters.

Introduction

This compound is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, impacting its reactivity, metabolic stability, and binding affinity. A thorough understanding of the thermochemical properties of this compound is crucial for process development, safety assessment, and computational modeling.

This guide summarizes the available physical data for this compound and provides a detailed thermochemical profile of the closely related compound, ethyl propionate. It also describes the standard experimental methodologies for determining essential thermochemical data, including enthalpy of formation, enthalpy of vaporization, and heat capacity.

Physical Properties of this compound

A summary of the known physical properties of this compound is presented in Table 1. These values are primarily sourced from chemical suppliers and should be considered as reference points.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₉FO₂-
Molecular Weight 120.12 g/mol -
Boiling Point 99 °C (lit.)[1]
Density 0.888 g/mL at 25 °C (lit.)[1]
Vapor Pressure 40 mm Hg (27.2 °C)[1]
Flash Point 54 °F[1]
Melting Point -73 °C (lit.)[1]

Thermochemical Properties of Ethyl Propionate (Analog)

Due to the absence of published experimental thermochemical data for this compound, this section details the properties of its non-fluorinated analog, ethyl propionate. This information, sourced from the NIST WebBook, serves as a valuable benchmark for estimating and understanding the properties of the fluorinated compound.[2]

Table 2: Thermochemical Properties of Ethyl Propionate

PropertyValueUnitsMethodReference
Standard Molar Enthalpy of Formation (liquid) -502.5 ± 1.1kJ/molCombustion CalorimetryMansson, 1972[3]
Standard Molar Enthalpy of Vaporization 36.1 ± 0.2kJ/mol--
Liquid Heat Capacity (Cp) 200.90J/mol·K-Jimenez, et al., 1986[3]
Liquid Heat Capacity (Cp) 199.58J/mol·K-Zabransky, et al., 1987[3]

Note: The effect of α-fluorination on the enthalpy of formation is generally an increase in the magnitude of the negative value, indicating greater stability. The impact on enthalpy of vaporization and heat capacity can be more complex and is dependent on changes in intermolecular forces.

Experimental Protocols for Determining Thermochemical Properties

The following sections describe the standard experimental methodologies that can be employed to determine the key thermochemical properties of this compound.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For organic compounds like this compound, this is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_calorimetry Combustion Calorimetry cluster_analysis Data Analysis P1 Purify Ethyl 2-Fluoropropionate P2 Determine Sample Purity (e.g., GC-MS) P1->P2 P3 Accurately Weigh Sample in a Crucible P2->P3 C1 Assemble Bomb Calorimeter P3->C1 C2 Pressurize with Excess Oxygen C1->C2 C3 Ignite Sample C2->C3 C4 Measure Temperature Change C3->C4 A1 Calculate Energy of Combustion C4->A1 A2 Apply Corrections (e.g., fuse wire, acid formation) A1->A2 A3 Determine ΔcH° A2->A3 A4 Calculate ΔfH° using Hess's Law A3->A4

Caption: Experimental workflow for determining the enthalpy of formation using combustion calorimetry.

Detailed Methodology:

  • Sample Preparation: A high-purity sample of this compound is essential. Purification can be achieved by distillation. The purity of the sample is then verified using techniques like gas chromatography-mass spectrometry (GC-MS). A precise mass of the liquid sample is weighed into a crucible. For volatile liquids, encapsulation in a gelatin capsule or a polyethylene ampoule may be necessary.[4]

  • Calorimeter Setup: The crucible containing the sample is placed in a bomb calorimeter. A known amount of water is added to the bomb to dissolve the acid products of combustion (in this case, hydrofluoric acid). The bomb is then sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm).

  • Combustion: The bomb is placed in a well-insulated water jacket of the calorimeter. The temperature of the water is monitored with high precision. The sample is ignited electrically using a fuse wire.

  • Data Acquisition: The temperature of the water in the calorimeter is recorded before, during, and after the combustion. The temperature rise, once corrected for heat exchange with the surroundings, is used to calculate the energy released during the combustion.

  • Calculation of Enthalpy of Combustion: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the energy of combustion of the fuse wire and any auxiliary materials, as well as for the formation of nitric acid (from any nitrogen in the oxygen) and hydrofluoric acid.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound can then be calculated from its standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It can be determined by measuring the vapor pressure of the substance as a function of temperature.

Experimental Methods:

  • Ebullioscopic Method: This method involves measuring the boiling point of the liquid at different applied pressures. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, from which the enthalpy of vaporization can be derived. A Fischer-Labodest VLE apparatus can be used for these measurements.

  • Thermogravimetric Analysis (TGA): This is an indirect method where the rate of mass loss of a sample due to evaporation is measured as a function of temperature under a controlled atmosphere. The vapor pressure can be related to the rate of evaporation, and thus the enthalpy of vaporization can be determined.[5]

  • Gas Chromatography-Calorimetry: This technique combines gas chromatography with heat of solution measurements to determine the heat of vaporization.[6]

General Procedure (Ebullioscopic Method):

  • A sample of purified this compound is placed in an ebulliometer.

  • The pressure in the system is controlled using a vacuum pump and a pressure controller.

  • The liquid is heated, and the temperature at which it boils is precisely measured for a given pressure.

  • This measurement is repeated at several different pressures.

  • The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

  • According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant. From the slope, the enthalpy of vaporization can be calculated.

Determination of Heat Capacity

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. For liquids, the isobaric heat capacity (at constant pressure) is the most commonly measured value.

Experimental Method (Tian-Calvet Calorimetry):

Tian-Calvet calorimeters are highly sensitive heat-flux calorimeters suitable for measuring heat capacities of liquids.

Detailed Methodology:

  • A known mass of the purified this compound is hermetically sealed in a sample cell. An identical, empty cell is used as a reference.

  • The sample and reference cells are placed in the calorimeter, which is maintained at a constant temperature.

  • A programmed temperature ramp (heating or cooling) is applied to the calorimeter.

  • The differential heat flow between the sample and reference cells is measured. This differential heat flow is proportional to the heat capacity of the sample.

  • The calorimeter is calibrated using a substance with a well-known heat capacity, such as sapphire.

  • The heat capacity of the this compound is then calculated from the measured heat flow, the heating/cooling rate, and the mass of the sample. Measurements are typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.[7]

Conclusion

While experimental thermochemical data for this compound is not currently available in the public domain, this guide provides a robust framework for its determination. By utilizing the provided data for the analogous compound, ethyl propionate, researchers can make reasonable initial estimates. The detailed experimental protocols for combustion calorimetry, vapor pressure measurements, and heat capacity determination offer a clear path for the experimental characterization of this compound. The acquisition of this data will be invaluable for the advancement of research and development in fields where this and similar fluorinated compounds are of interest.

References

An In-Depth Technical Guide to the Discovery and History of Ethyl 2-Fluoropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoropropionate is a valuable fluorinated building block in organic synthesis, prized for its utility in the preparation of a variety of specialty chemicals and pharmaceutical intermediates. The introduction of a fluorine atom at the α-position of the propionate moiety can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery and historical development of the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways.

Historical Perspective and Discovery

The synthesis of this compound is closely tied to the broader development of organofluorine chemistry. One of the earliest documented methods for the preparation of α-fluoroesters involves the halogen exchange (Halex) reaction. A key publication in this area appeared in 1947 in the Recueil des Travaux Chimiques des Pays-Bas, which described the synthesis of 2-fluoropropionate esters from their corresponding 2-chloro precursors.[1] This foundational work laid the groundwork for subsequent refinements and the development of more efficient and milder fluorination methods.

Over the decades, the synthetic toolbox for accessing this compound has expanded significantly. The limitations of early methods, such as harsh reaction conditions and low to moderate yields, spurred the investigation of alternative starting materials and fluorinating agents. A notable advancement was the use of ethyl 2-bromopropionate, which generally exhibits higher reactivity towards nucleophilic fluoride sources. Further innovations include the fluorination of ethyl 2-hydroxypropionate (ethyl lactate), a readily available and renewable starting material, using modern deoxofluorinating reagents.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into three main approaches:

  • Halogen Exchange from Ethyl 2-Halopropionates: This classical approach involves the nucleophilic substitution of a halide (typically chloride or bromide) with a fluoride ion.

  • Fluorination of Ethyl 2-Hydroxypropionate (Ethyl Lactate): This method utilizes deoxofluorinating agents to replace the hydroxyl group with fluorine.

  • Direct Fluorination using Hydrogen Fluoride: A more industrial approach that employs anhydrous hydrogen fluoride as the fluorine source.

The following table summarizes the key quantitative data for various synthetic protocols.

Starting MaterialFluorinating AgentCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
Ethyl 2-chloropropionatePotassium fluorideNone180-190Not Specified56[Recueil des Travaux Chimiques des Pays-Bas, 1947, 66, 424][1]
Ethyl 2-bromopropionatePotassium fluorideTributylhexadecylphosphonium bromide60Not Specified80[Journal of Fluorine Chemistry, 1999, 99(2)][1]
Ethyl 2-bromopropionatePotassium fluorideAcetamide130-165Not Specified53[Bulletin de la Societe Chimique de France, 1964, 2254][1]
Ethyl 2-hydroxypropionateBis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)Dichloromethane25Not Specified73[Chemical Communications, 1999, (2), 215][1]
Ethyl 2-hydroxypropionateTrifluoromethanesulfonyl fluoride1,3,5-Trimethylbenzene-40 to 20Not Specified72[EP1780194][1]
Ethyl 2-chloropropionateHydrogen fluorideTitanium tetrachloride6024 h77.7[Guidechem][1]

Experimental Protocols

Halogen Exchange from Ethyl 2-Chloropropionate (Based on the 1947 Method)

This protocol is based on the early work involving a high-temperature halogen exchange reaction.

Procedure: In a sealed reaction vessel, ethyl 2-chloropropionate and an excess of anhydrous potassium fluoride are heated to 180-190 °C with vigorous stirring. The reaction is monitored for the consumption of the starting material. Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration to remove the inorganic salts, followed by distillation to purify the this compound.

Halogen Exchange from Ethyl 2-Bromopropionate with Phase-Transfer Catalysis

This improved halogen exchange method utilizes a phase-transfer catalyst to facilitate the reaction at a lower temperature.

Procedure: To a stirred suspension of potassium fluoride in a suitable solvent, ethyl 2-bromopropionate and a catalytic amount of tributylhexadecylphosphonium bromide are added. The mixture is heated to 60 °C and stirred until the reaction is complete (as monitored by GC or TLC). The reaction mixture is then cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation.

Deoxofluorination of Ethyl 2-Hydroxypropionate using Deoxo-Fluor

This modern approach offers a milder alternative for the synthesis of this compound from a readily available starting material.

Procedure: To a solution of ethyl 2-hydroxypropionate (ethyl lactate) in an anhydrous solvent such as dichloromethane, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is added dropwise at room temperature (25 °C) under an inert atmosphere. The reaction mixture is stirred until the starting material is consumed. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude this compound is then purified by distillation.

Direct Fluorination of Ethyl 2-Chloropropionate with Hydrogen Fluoride

This protocol describes an industrial-style synthesis using hydrogen fluoride.

Procedure: In a stainless steel reaction kettle, ethyl 2-chloropropionate, anhydrous hydrogen fluoride, and a catalytic amount of titanium tetrachloride are combined. The mixture is stirred and heated at 60°C for 24 hours. After the reaction period, the mixture is carefully poured into ice water and mixed thoroughly. The organic layer containing the crude this compound is separated using a separatory funnel. The crude product is then purified by distillation under reduced pressure.[1]

Characterization Data

The identity and purity of this compound are confirmed through various analytical techniques.

Physical Properties

PropertyValue
Molecular FormulaC₅H₉FO₂
Molecular Weight120.12 g/mol [2]
Boiling Point122-123 °C
Density~0.997 g/mL

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum typically shows a doublet for the methyl protons adjacent to the fluorine-bearing carbon, a doublet of quartets for the methine proton, a quartet for the methylene protons of the ethyl group, and a triplet for the terminal methyl protons of the ethyl group.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the carbonyl carbon, the carbon bearing the fluorine atom (with a large C-F coupling constant), and the carbons of the ethyl group.

  • IR Spectroscopy: The infrared spectrum displays a strong absorption band for the carbonyl (C=O) stretch, typically around 1750 cm⁻¹, and C-F stretching vibrations in the region of 1100-1000 cm⁻¹.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described above.

Halogen_Exchange Ethyl 2-chloropropionate Ethyl 2-chloropropionate This compound This compound Ethyl 2-chloropropionate->this compound KF, 180-190°C Ethyl 2-bromopropionate Ethyl 2-bromopropionate Ethyl 2-bromopropionate->this compound KF, PTC, 60°C Deoxofluorination Ethyl 2-hydroxypropionate Ethyl 2-hydroxypropionate This compound This compound Ethyl 2-hydroxypropionate->this compound Deoxo-Fluor, CH2Cl2, 25°C Direct_Fluorination Ethyl 2-chloropropionate Ethyl 2-chloropropionate This compound This compound Ethyl 2-chloropropionate->this compound HF, TiCl4, 60°C

References

Key characteristics of alpha-fluorinated esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Characteristics of Alpha-Fluorinated Esters

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental characteristics of alpha-fluorinated esters, a class of organic compounds with significant and expanding roles in medicinal chemistry, agrochemicals, and materials science. The strategic placement of a fluorine atom at the α-position of an ester imparts a unique combination of physicochemical and biological properties. This document outlines these properties, details relevant experimental methodologies, and presents key data for a comprehensive understanding.

Physicochemical Properties

The introduction of a fluorine atom at the alpha-position profoundly alters the electronic and conformational landscape of an ester molecule. These changes are critical to the rational design of molecules with desired pharmacological or material properties.

Electronic Effects

Fluorine is the most electronegative element, leading to a strong inductive effect (-I effect) when substituted at the α-carbon. This electron-withdrawing nature has several key consequences:

  • Increased Acidity of α-Protons: The inductive effect of fluorine stabilizes the conjugate base (carbanion) formed upon deprotonation of the α-carbon, thereby increasing the acidity of the remaining α-protons.

  • Enhanced Electrophilicity of the Carbonyl Carbon: By withdrawing electron density, the fluorine atom makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of their use as activated intermediates in synthesis[1].

  • High Polarity of the C-F Bond: The significant difference in electronegativity between carbon (2.5) and fluorine (4.0) creates a highly polarized Cδ+-Fδ- bond, which can engage in unique non-covalent interactions and influence molecular conformation[2][3].

Steric and Conformational Effects

Despite its high electronegativity, fluorine has a relatively small van der Waals radius (1.47 Å), similar to that of a hydrogen atom (1.20 Å). This allows it to act as a bioisostere of hydrogen in some contexts. A key conformational phenomenon in α-fluorinated systems is the gauche effect .

  • Gauche Effect: In systems like 1,2-difluoroethane, the conformation where the two fluorine atoms are gauche (dihedral angle of ~60°) is more stable than the anti conformation (~180°). This counterintuitive effect is attributed to stabilizing hyperconjugative interactions between the C-H σ bonding orbital and the C-F σ* antibonding orbital[3]. This conformational preference can be exploited to control the three-dimensional structure of molecules, influencing their binding to biological targets.

Bond Strength and Metabolic Stability

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of approximately 488 kJ/mol (up to 130 kcal/mol)[2][3].

  • Metabolic Blocking: In drug development, a common metabolic liability is the oxidation of C-H bonds by cytochrome P450 (CYP) enzymes. Replacing a hydrogen atom at a metabolically susceptible position with fluorine can effectively block this pathway due to the strength of the C-F bond[4][5]. This generally leads to increased metabolic stability, a longer in vivo half-life, and improved bioavailability of drug candidates[4][5][6].

Quantitative Physicochemical Data

The following table summarizes key quantitative data for ethyl fluoroacetate, a representative α-fluorinated ester, in comparison to its non-fluorinated analog, ethyl acetate, and the parent α-fluoro acid.

PropertyMoleculeValueSource(s)
pKa Fluoroacetic Acid (FCH₂COOH)2.59[7]
Acetic Acid (CH₃COOH)4.76
logP (Octanol-Water)Ethyl Fluoroacetate0.49 (Calculated)
Ethyl Acetate0.73 (Experimental)[8]
C-F Bond Dissociation Energy General Aliphatic C-F~115 kcal/mol (~481 kJ/mol)
Benzyl Fluorides~98.8 kcal/mol (~413.2 kJ/mol)[9]
Boiling Point Ethyl Fluoroacetate119.3 °C[10][11]
Ethyl Acetate77.1 °C[8]
Density Ethyl Fluoroacetate1.098 g/mL at 25 °C[10][11]
Ethyl Acetate0.902 g/mL at 25 °C[10]

Synthesis and Reactivity

Synthetic Methodologies

Alpha-fluorinated esters are primarily synthesized via two main strategies: electrophilic fluorination and nucleophilic fluorination.

  • Electrophilic Fluorination: This is the most common approach, involving the reaction of an enolate (or its equivalent, like a silyl ketene acetal) with an electrophilic fluorine source ("F+"). Reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used. This method can be rendered asymmetric through the use of chiral catalysts.

  • Nucleophilic Fluorination: This involves the displacement of a leaving group (e.g., halide, tosylate) at the α-position with a nucleophilic fluoride source, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF).

Drug_Discovery_Logic Start Lead Compound (e.g., with metabolic liability) Strategy Introduce α-Fluorine Start->Strategy Outcome1 Block CYP450 Oxidation Strategy->Outcome1 Outcome2 Alter Conformation (Gauche Effect) Strategy->Outcome2 Outcome3 Tune pKa of Proximal Groups Strategy->Outcome3 Result1 Increased Metabolic Stability Outcome1->Result1 Result2 Enhanced Binding Affinity Outcome2->Result2 Result3 Improved PK/PD Profile Outcome3->Result3 Final Optimized Drug Candidate Result1->Final Result2->Final Result3->Final Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction (37°C) cluster_analysis Analysis A Prepare Microsome/ Buffer Mixture D Combine & Pre-warm A->D B Prepare Test Compound Stock Solution B->D C Prepare NADPH (Cofactor) E Initiate Reaction (Add NADPH) D->E F Incubate & Sample (t = 0, 5, 15, 30 min) E->F G Quench Reaction (Ice-cold Acetonitrile) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and Intrinsic Clearance I->J

References

Methodological & Application

Synthesis of Ethyl 2-Fluoropropionate from Ethyl 2-Chloropropionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-fluoropropionate, a key intermediate in the production of fluorine-containing polymer optical fiber materials and pharmaceuticals. The synthesis is achieved through the nucleophilic substitution of the chlorine atom in ethyl 2-chloropropionate with fluorine. Two primary methodologies are presented: a direct fluorination using hydrogen fluoride with a Lewis acid catalyst, and a halogen exchange reaction employing potassium fluoride, optionally with a phase-transfer catalyst. This guide offers a comparative analysis of these methods, including reaction conditions, yields, and purification techniques, to assist researchers in selecting the most suitable approach for their specific needs.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of 2-fluoroacrylates, which are essential monomers for advanced polymer optical fibers. The introduction of a fluorine atom can significantly alter the biological and chemical properties of molecules, making this compound a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. The conversion of the readily available ethyl 2-chloropropionate to its fluorinated counterpart is a critical industrial process. This document outlines two effective synthetic routes for this transformation.

Data Presentation

The following tables summarize the quantitative data for the two primary synthetic methods, allowing for a clear comparison of their efficiencies under various conditions.

Table 1: Synthesis of this compound using Hydrogen Fluoride and Lewis Acid Catalysts

CatalystReactant Ratio (Ethyl 2-chloropropionate:HF:Catalyst by mass)Temperature (°C)Time (h)Yield (%)Selectivity (%)Purity (%)
Titanium Tetrachloride1 : 1.2 : 0.02602477.787.098.2 (GC)
Tin Tetrachloride1 : 1.2 : 0.011803080.084.298.5 (GC)

Table 2: Synthesis of this compound using Potassium Fluoride

Fluorinating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Potassium FluorideNone180-190Not Specified56
Potassium FluorideTributylhexadecylphosphonium bromide60Not Specified80 (from ethyl 2-bromopropionate)
Potassium FluorideAcetamide130-165Not Specified53 (from ethyl 2-bromopropionate)

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and the general experimental procedures.

reaction_pathway start Ethyl 2-chloropropionate product This compound start->product Nucleophilic Substitution reagent Fluorinating Agent (HF or KF) reagent->product

Caption: Reaction scheme for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Charge_Reactors Charge reactor with ethyl 2-chloropropionate and catalyst/solvent Add_Fluorinating_Agent Add fluorinating agent (HF or KF) Charge_Reactors->Add_Fluorinating_Agent Heat_and_Stir Heat and stir reaction mixture for specified time Add_Fluorinating_Agent->Heat_and_Stir Quench_Reaction Pour reaction mixture into ice water Heat_and_Stir->Quench_Reaction Separate_Phases Separate organic and aqueous layers Quench_Reaction->Separate_Phases Wash_Organic_Layer Wash organic layer Separate_Phases->Wash_Organic_Layer Dry_Organic_Layer Dry organic layer over anhydrous sodium sulfate Wash_Organic_Layer->Dry_Organic_Layer Remove_Solvent Remove solvent under reduced pressure Dry_Organic_Layer->Remove_Solvent Vacuum_Distillation Purify by vacuum distillation Remove_Solvent->Vacuum_Distillation

Caption: General experimental workflow for the synthesis and purification.

Experimental Protocols

Method 1: Fluorination using Hydrogen Fluoride and Titanium Tetrachloride

This protocol is based on a high-yield synthesis utilizing anhydrous hydrogen fluoride in the presence of a Lewis acid catalyst.[1][2]

Materials:

  • Ethyl 2-chloropropionate (100 g)

  • Anhydrous Hydrogen Fluoride (120 g)

  • Titanium Tetrachloride (2.0 g)

  • Ice water

  • Stainless steel reaction kettle

Procedure:

  • Reaction Setup: In a stainless steel reaction kettle, add ethyl 2-chloropropionate (100 g) and titanium tetrachloride (2.0 g).

  • Addition of Fluorinating Agent: Carefully add anhydrous hydrogen fluoride (120 g) to the reaction mixture.

  • Reaction: Stir the mixture and heat to 60°C for 24 hours.

  • Work-up: After the reaction is complete, carefully pour the reaction solution into ice water and mix thoroughly.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the final product.

Expected Outcome:

This method has been reported to yield 68.5 g of this compound (77.7% yield) with a product selectivity of 87.0% and a purity of 98.2% as determined by Gas Chromatography (GC).[1]

Method 2: Halogen Exchange with Potassium Fluoride and a Phase-Transfer Catalyst

This method provides an alternative to the use of hazardous hydrogen fluoride by employing potassium fluoride. The use of a phase-transfer catalyst can significantly improve the reaction rate and yield.

Materials:

  • Ethyl 2-chloropropionate

  • Potassium Fluoride (KF), spray-dried for best results

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)

  • Aprotic solvent (e.g., Acetonitrile or Sulfolane)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-chloropropionate, spray-dried potassium fluoride, and the phase-transfer catalyst in a suitable aprotic solvent.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent and stir vigorously. The reaction progress can be monitored by GC.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts (KCl and excess KF).

  • Extraction: Wash the filtrate with water to remove any remaining salts and the phase-transfer catalyst. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by vacuum distillation.

Note on Phase-Transfer Catalysis:

Phase-transfer catalysts, such as quaternary ammonium salts (e.g., TBAB), facilitate the transfer of the fluoride anion from the solid phase (KF) to the organic phase where the reaction with ethyl 2-chloropropionate occurs. This overcomes the low solubility of KF in many organic solvents, thereby increasing the reaction rate.

Safety Precautions

  • Hydrogen Fluoride: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Emergency calcium gluconate gel should be readily available in case of skin contact.

  • Lewis Acids: Titanium tetrachloride and tin tetrachloride are corrosive and react violently with water. Handle these reagents in a dry atmosphere (e.g., under nitrogen or argon).

  • General Precautions: Standard laboratory safety practices should be followed, including wearing safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated area.

Conclusion

The synthesis of this compound from ethyl 2-chloropropionate can be effectively achieved by two main routes. The hydrogen fluoride method offers high yields and selectivity but requires specialized equipment and stringent safety measures due to the hazardous nature of the reagents. The potassium fluoride method, particularly when enhanced with a phase-transfer catalyst, provides a safer alternative, although reaction conditions may need to be optimized to achieve comparable yields. The choice of method will depend on the available resources, safety infrastructure, and the desired scale of the synthesis.

References

Application Notes and Protocols: Ethyl 2-Fluoropropionate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2-fluoropropionate as a versatile building block in organic synthesis, with a focus on its application in the construction of complex fluorinated molecules relevant to the pharmaceutical and agrochemical industries. Detailed experimental protocols and quantitative data are provided for key transformations.

Introduction

This compound is a valuable fluorinated building block in organic synthesis.[1][2][3] The presence of a fluorine atom at the α-position of the ester imparts unique chemical reactivity and can significantly influence the biological properties of the final products.[2] The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This document outlines the synthesis of this compound and its application in diastereoselective carbon-carbon bond formation.

Synthesis of this compound

This compound can be synthesized from its chloro-analogue, ethyl 2-chloropropionate, through a halogen exchange reaction. A detailed protocol is provided below.

Experimental Protocol: Synthesis of this compound from Ethyl 2-Chloropropionate

Materials:

  • Ethyl 2-chloropropionate

  • Hydrogen fluoride (HF)

  • Titanium tetrachloride (TiCl₄)

  • Stainless steel reaction kettle

  • Ice water

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a stainless steel reaction kettle, add ethyl 2-chloropropionate (100 g), hydrogen fluoride (120 g), and titanium tetrachloride (2.0 g).

  • Stir the reaction mixture at 60 °C for 24 hours.

  • After the reaction is complete, pour the reaction solution into ice water and mix thoroughly.

  • Transfer the mixture to a separatory funnel and separate the organic layer to obtain crude this compound.

  • Purify the crude product by distillation under reduced pressure to yield the final product.

Quantitative Data:

ParameterValue
Reaction Yield77.7%
Product Selectivity87.0%
Purity (by GC)98.2%

Application in Diastereoselective Synthesis of β-Fluoro-β-amino Esters

This compound is a key precursor for the synthesis of α-fluoro-β-amino esters, which are important structural motifs in many biologically active compounds. The following protocol details a diastereoselective Reformatsky-type reaction between the zinc enolate of an ethyl 2-halo-2-fluoropropionate and an imine. While the primary example in the cited literature uses the bromo derivative for optimal reactivity, the protocol serves as a strong template for the fluoro analogue, which is often generated in situ or used directly in similar transformations.

Experimental Protocol: Diastereoselective Synthesis of Ethyl 2-fluoro-3-(p-toluidino)-3-phenylpropanoate

This protocol is adapted from a procedure for the bromo-analogue and is expected to be applicable with adjustments for the fluoro-analogue.

Materials:

  • Zinc dust

  • 1,2-Dibromoethane

  • Dimethylformamide (DMF)

  • This compound

  • N-benzylidene-p-toluidine

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activate zinc dust (1.5 mmol) by stirring with 1,2-dibromoethane (0.1 mL) in DMF (1 mL) at room temperature for 30 minutes, then decant the solvent.

  • To the activated zinc, add a solution of this compound (1.0 mmol) and N-benzylidene-p-toluidine (1.0 mmol) in DMF (2 mL).

  • Stir the reaction mixture at room temperature for a specified time (monitor by TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired β-fluoro-β-amino ester.

Quantitative Data for the Analogous Bromo-Reaction:

EntryDiastereomeric Ratio (anti:syn)Yield (%)
195:585

Note: The diastereoselectivity and yield for the fluoro-analogue may vary and would require optimization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent application in a Reformatsky-type reaction.

Synthesis_of_Ethyl_2_fluoropropionate Ethyl 2-chloropropionate Ethyl 2-chloropropionate This compound This compound Ethyl 2-chloropropionate->this compound Halogen Exchange 60 °C, 24 h HF, TiCl4 HF, TiCl4

Caption: Synthesis of this compound.

Reformatsky_Reaction cluster_reactants Reactants cluster_reagents Reagents This compound This compound beta-Fluoro-beta-amino ester beta-Fluoro-beta-amino ester This compound->beta-Fluoro-beta-amino ester Imine Imine Imine->beta-Fluoro-beta-amino ester 1. Zinc (activated) 1. Zinc (activated) 1. Zinc (activated)->beta-Fluoro-beta-amino ester Reformatsky-type Reaction 2. H3O+ workup 2. H3O+ workup

Caption: Reformatsky-type reaction workflow.

References

Application Notes and Protocols for Ethyl 2-Fluoropropionate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoropropionate is a valuable fluorinated building block in medicinal chemistry. The incorporation of a fluorine atom at the α-position of the propionate moiety offers several advantages in drug design, primarily by modulating the physicochemical and pharmacokinetic properties of lead compounds. The strategic introduction of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. These benefits stem from the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.

One of the key applications of this compound is in the synthesis of bioisosteres for metabolically vulnerable groups, such as methoxy ethers. The 2-fluoropropoxy group can mimic the steric and electronic properties of a methoxy group while being less susceptible to enzymatic degradation, potentially leading to an improved pharmacokinetic profile and a longer drug half-life.

This document provides detailed application notes on the use of this compound in the development of agonists for the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. GPR109A is a promising target for the treatment of dyslipidemia. The activation of this receptor leads to a decrease in free fatty acids in the plasma, subsequently lowering triglycerides and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.

Application: Synthesis of Fluorinated Nicotinic Acid Receptor (GPR109A) Agonists

This compound serves as a key intermediate in the synthesis of potent and selective GPR109A agonists. The introduction of the 2-fluoropropoxy group can enhance the potency and improve the pharmacokinetic profile of these compounds compared to their non-fluorinated analogs.

Logical Workflow for GPR109A Agonist Development

GPR109A_Agonist_Development cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Intermediate Formation (e.g., 2-fluoropropanol) A->B Reduction C Coupling to Heterocyclic Core (e.g., Pyrazole) B->C Alkylation D Final GPR109A Agonist C->D Hydrolysis/Modification E In Vitro Assays (Binding, Functional) D->E Screening F In Vivo Models (e.g., Dyslipidemic Rats) E->F G Pharmacokinetic Studies F->G H Lead Optimization G->H H->C Iterative Design

Caption: Workflow for the development of GPR109A agonists using this compound.

Experimental Protocols

Protocol 1: Synthesis of a Representative Fluorinated GPR109A Agonist

This protocol describes a plausible synthetic route to a 5-alkyl-4-(2-fluoropropoxy)pyrazole-3-carboxylic acid, a potent GPR109A agonist, using this compound as a key starting material.

Step 1: Reduction of this compound to 2-fluoropropan-1-ol

  • Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether, 1 M HCl, Anhydrous sodium sulfate.

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting precipitate and wash with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-fluoropropan-1-ol.

Step 2: Alkylation of a Pyrazole Intermediate with 2-fluoropropan-1-ol

  • Materials: 2-fluoropropan-1-ol, Ethyl 5-alkyl-4-hydroxypyrazole-3-carboxylate, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve ethyl 5-alkyl-4-hydroxypyrazole-3-carboxylate (1.0 eq.), 2-fluoropropan-1-ol (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add DIAD (1.5 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield ethyl 5-alkyl-4-(2-fluoropropoxy)pyrazole-3-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Materials: Ethyl 5-alkyl-4-(2-fluoropropoxy)pyrazole-3-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the ester from Step 2 in a mixture of THF and water.

    • Add LiOH (3.0 eq.) and stir the mixture at room temperature for 4 hours.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 5-alkyl-4-(2-fluoropropoxy)pyrazole-3-carboxylic acid.

Protocol 2: In Vitro GPR109A Functional Assay (cAMP Measurement)

This protocol measures the ability of a test compound to activate GPR109A, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • Materials: CHO-K1 cells stably expressing human GPR109A, Assay buffer (e.g., HBSS with 20 mM HEPES), Forskolin, Test compound, cAMP assay kit (e.g., HTRF or ELISA-based).

  • Procedure:

    • Seed the GPR109A-expressing CHO-K1 cells into a 384-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Aspirate the culture medium from the cells and add the compound dilutions.

    • Incubate for 30 minutes at room temperature.

    • Add a solution of forskolin (to stimulate adenylyl cyclase) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Calculate the EC₅₀ value of the test compound from the dose-response curve.

Quantitative Data Summary

The following tables summarize representative data for fluorinated GPR109A agonists, demonstrating the impact of the 2-fluoropropoxy moiety on biological activity and pharmacokinetic properties.

Table 1: In Vitro Biological Activity of GPR109A Agonists

CompoundGPR109A EC₅₀ (nM)GPR109B EC₅₀ (nM)Selectivity (GPR109B/GPR109A)
Nicotinic Acid150>10000>67
Non-fluorinated Analog505000100
Fluorinated Analog (2-fluoropropoxy) 5 >10000 >2000

Table 2: Pharmacokinetic Properties of GPR109A Agonists in Rats

CompoundOral Bioavailability (%)Half-life (t₁/₂) (h)Plasma Clearance (mL/min/kg)
Nicotinic Acid25150
Non-fluorinated Analog402.530
Fluorinated Analog (2-fluoropropoxy) 75 6 10

Signaling Pathway

Activation of GPR109A by an agonist, such as a 2-fluoropropoxy-containing pyrazole derivative, initiates a signaling cascade that ultimately leads to the desired therapeutic effects on lipid metabolism.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Fluorinated Agonist GPR109A GPR109A Receptor Agonist->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids Lipolysis->FFA Decreases release of

Application Notes and Protocols for the Preparation of Specialty Polymers from Ethyl 2-Fluoropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of ethyl 2-fluoropropionate as a precursor for the synthesis of specialty fluorinated polymers. The incorporation of fluorine into polymers can significantly enhance their properties, leading to materials with high thermal stability, chemical resistance, low surface energy, and unique optical characteristics. These attributes make them valuable in a wide range of applications, including advanced coatings, optical fibers, and biomedical devices.

This document outlines the synthesis of the monomer, ethyl 2-fluoroacrylate, from this compound, followed by its polymerization to yield poly(ethyl 2-fluoroacrylate). Detailed experimental protocols and representative characterization data are provided to guide researchers in their laboratory work.

Monomer Synthesis: Ethyl 2-fluoroacrylate

This compound serves as a key intermediate for the production of 2-fluoroacrylate monomers.[1][2] The synthesis of ethyl 2-fluoroacrylate from this compound typically involves a dehydrohalogenation-like elimination reaction. A plausible synthetic route is the conversion of this compound to a more suitable precursor, such as ethyl 2-fluoro-3-hydroxypropanoate, followed by dehydration.

monomer_synthesis E2FP This compound Intermediate Intermediate (e.g., Ethyl 2-fluoro-3-hydroxypropanoate) E2FP->Intermediate Reaction with Formaldehyde E2FA Ethyl 2-fluoroacrylate (Monomer) Intermediate->E2FA Dehydration experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Ethyl 2-fluoroacrylate Polymerization Free-Radical Polymerization (60-70°C) Monomer->Polymerization Initiator AIBN Initiator->Polymerization Solvent Anhydrous Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Poly(ethyl 2-fluoroacrylate) Drying->Polymer NMR NMR Spectroscopy (¹H, ¹⁹F) Polymer->NMR GPC Gel Permeation Chromatography Polymer->GPC DSC Differential Scanning Calorimetry Polymer->DSC TGA Thermogravimetric Analysis Polymer->TGA Structure Structure Confirmation NMR->Structure MW Molecular Weight (Mn, Mw, PDI) GPC->MW Tg Glass Transition Temperature (Tg) DSC->Tg Stability Thermal Stability (Td) TGA->Stability

References

Application Notes and Protocols for the Electrophilic Fluorination of Ethyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery and materials science. Fluorination can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The synthesis of α-fluoroesters, such as ethyl 2-fluoropropionate, provides a valuable building block for more complex fluorinated targets. This document provides detailed protocols for the α-fluorination of ethyl propionate using common electrophilic fluorinating agents. The primary method involves the generation of an ester enolate using a strong, non-nucleophilic base, followed by quenching with an electrophilic fluorine source ("F⁺").

Reaction Principle

The α-fluorination of a simple ester like ethyl propionate is not spontaneous and requires a two-step sequence. First, the acidic α-proton is removed by a strong base, typically Lithium Diisopropylamide (LDA), to form a nucleophilic lithium enolate. This reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions. Second, the generated enolate attacks an electrophilic fluorinating agent, which delivers a positive fluorine equivalent to the α-carbon, yielding the desired product, this compound.

Electrophilic Fluorinating Agents

Two of the most common and effective electrophilic fluorinating agents for this transformation are:

  • Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). It is a highly reactive, user-friendly, and thermally stable crystalline solid.

  • N-Fluorobenzenesulfonimide (NFSI): A crystalline solid that is also an effective electrophilic fluorine source, soluble in many common organic solvents.[1] It is generally considered slightly milder than Selectfluor.

Comparative Experimental Data

The following table summarizes typical reaction conditions and expected outcomes for the α-fluorination of ethyl propionate via its lithium enolate. Yields are based on general procedures for the fluorination of ester enolates and may require optimization for this specific substrate.[2]

Fluorinating AgentBaseSolventDeprotonation Temp.Fluorination Temp.Time (h)Typical Yield (%)
NFSI LDATHF-78 °C-78 °C to RT2 - 465 - 80
Selectfluor® LDATHF-78 °C-78 °C to RT2 - 470 - 85

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the general experimental workflow and the chemical pathway for the fluorination process.

G General Experimental Workflow A Preparation of LDA Solution B Enolate Formation (Ethyl Propionate + LDA @ -78 °C) A->B Add to ester soln. C Addition of Fluorinating Agent (NFSI or Selectfluor @ -78 °C) B->C Stir for 1h D Reaction & Warming (Allow to warm to Room Temp.) C->D Maintain cold E Aqueous Quench (e.g., sat. aq. NH4Cl) D->E After 2-4h F Workup & Extraction E->F G Purification (e.g., Column Chromatography) F->G H Product Analysis (NMR, GC-MS) G->H

Caption: Flowchart of the α-fluorination protocol.

G Chemical Reaction Pathway sub Ethyl Propionate enolate Lithium Enolate (Nucleophile) sub->enolate Deprotonation @ -78 °C base LDA (Strong Base) product This compound enolate->product Electrophilic Attack ('F⁺' Transfer) reagent Electrophilic Fluorinating Agent (NFSI or Selectfluor)

Caption: Key steps in the fluorination reaction.

Detailed Experimental Protocols

Safety Precaution: These reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. All glassware should be oven- or flame-dried prior to use. Lithium Diisopropylamide (LDA) is a strong base and pyrophoric; handle with extreme care. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: α-Fluorination using N-Fluorobenzenesulfonimide (NFSI)

This protocol outlines the procedure for the fluorination of ethyl propionate after metallizing the nucleophile with a strong base.[2]

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)

  • Ethyl propionate

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Dichloromethane for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of LDA Solution (in situ):

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF (e.g., 40 mL for a 10 mmol scale reaction).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add diisopropylamine (e.g., 1.1 eq, 11 mmol, 1.54 mL) to the THF.

    • Slowly add n-butyllithium (e.g., 1.1 eq, 11 mmol) dropwise via syringe.

    • Stir the solution at 0 °C for 30 minutes. The resulting pale yellow solution is LDA.

  • Enolate Formation:

    • Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

    • In a separate flame-dried flask, prepare a solution of ethyl propionate (e.g., 1.0 eq, 10 mmol, 1.1 mL) in anhydrous THF (10 mL).

    • Slowly add the ethyl propionate solution to the LDA solution at -78 °C dropwise via syringe over 15-20 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Fluorination:

    • In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (e.g., 1.2 eq, 12 mmol, 3.78 g) in anhydrous THF (20 mL).

    • Add the NFSI solution to the enolate solution at -78 °C dropwise via syringe.

    • After the addition is complete, maintain the reaction at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2-3 hours with continuous stirring.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).[2]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 30 mL).[2]

    • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil by silica gel column chromatography to obtain pure this compound.[2]

Protocol 2: α-Fluorination using Selectfluor®

The procedure is analogous to the one with NFSI, substituting Selectfluor® as the electrophilic fluorine source.

Materials:

  • Same as Protocol 1, except replace NFSI with Selectfluor®.

Procedure:

  • Preparation of LDA Solution: Follow step 1 from Protocol 1.

  • Enolate Formation: Follow step 2 from Protocol 1.

  • Fluorination:

    • Add solid Selectfluor® (e.g., 1.2 eq, 12 mmol, 4.25 g) to the enolate solution at -78 °C in portions over 10-15 minutes. Note: Selectfluor has limited solubility in THF at low temperatures; adding it as a solid is common. Alternatively, a suspension in a minimal amount of cold THF can be prepared and added.

    • After the addition, maintain the reaction at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2-3 hours with continuous stirring.

  • Workup and Purification: Follow step 4 from Protocol 1.

Conclusion

The α-fluorination of ethyl propionate can be reliably achieved by generating its lithium enolate with LDA at low temperature, followed by quenching with an electrophilic fluorinating agent such as NFSI or Selectfluor®. These protocols provide a foundational method for accessing this valuable fluorinated building block. Researchers should note that reaction conditions, including stoichiometry and reaction times, may require optimization to achieve maximum yields.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving Ethyl 2-Fluoropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoropropionate is a valuable fluorinated building block in medicinal chemistry and organic synthesis.[1][2] The presence of a fluorine atom at the α-position to the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This reactivity allows for the introduction of various functional groups, providing a pathway to a diverse range of substituted propionate derivatives. The incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

These application notes provide an overview of the synthetic utility of this compound in nucleophilic substitution reactions and offer detailed protocols for key transformations. While direct literature examples for some reactions with this compound are limited, the provided protocols are based on well-established procedures for analogous α-halo esters and related fluorine-displacement reactions.

General Principles of Reactivity

The core reactivity of this compound in the context of this document is the nucleophilic substitution at the C-2 position. The fluorine atom, being a moderate leaving group, can be displaced by a variety of nucleophiles. The reaction generally proceeds via an SN2 mechanism, which is influenced by factors such as the strength of the nucleophile, solvent, and reaction temperature. Stronger nucleophiles and polar aprotic solvents typically favor the SN2 pathway.

Applications in Synthesis

Nucleophilic substitution reactions on this compound open avenues for the synthesis of various important classes of compounds, including:

  • α-Amino Acid Derivatives: Introduction of nitrogen nucleophiles can lead to the formation of α-amino acid esters, which are fundamental components of peptides and peptidomimetics.

  • α-Aryloxy and α-Alkoxypropanoates: Reaction with phenoxides and alkoxides provides access to ether-linked propionate derivatives, which are present in some natural products and pharmaceuticals.

  • α-Thiopropanoates: Displacement with thiolates offers a route to sulfur-containing propionates, which have applications in various areas of chemical biology.

  • Profen Analogues: While not a direct substitution on the fluorine, the structural motif is relevant. Many non-steroidal anti-inflammatory drugs (NSAIDs) are 2-arylpropionic acids. Synthetic strategies often involve building the propionate side chain onto an existing aryl or heteroaryl ring system. Although direct substitution on this compound to form profens is not the primary synthetic route, analogous alkylations are key steps in their synthesis.

Experimental Protocols

The following protocols are provided as a guide for performing nucleophilic substitution reactions on this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Synthesis of Ethyl 2-Azidopropanoate

This protocol describes the substitution of the fluorine atom with an azide group, a versatile functional group that can be further transformed, for example, via "click chemistry" or reduction to an amine. The procedure is adapted from methods for the synthesis of α-azido esters from other α-halo esters.

Reaction Scheme:

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Expected):

ParameterValue
Yield 70-90%
Reaction Time 12-24 hours
Temperature 80-100 °C
Protocol 2: Synthesis of Ethyl 2-(Phenylthio)propanoate

This protocol details the displacement of the fluorine atom by a thiophenolate nucleophile, a "fluorine-thiol displacement reaction," to generate an α-thiopropanoate. This type of reaction has been shown to be effective for α-fluoroacetamides and is adaptable to esters.[3][4]

Reaction Scheme:

Materials:

  • This compound

  • Thiophenol (PhSH)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and thiophenol (1.2 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq) to the mixture.

  • Attach a condenser and heat the reaction mixture to reflux (approximately 82 °C).

  • Stir the reaction and monitor its progress by TLC or GC-MS.

  • After completion (typically 6-12 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel.

Quantitative Data (Expected):

ParameterValue
Yield 60-85%
Reaction Time 6-12 hours
Temperature Reflux (~82 °C)
Protocol 3: Synthesis of Ethyl 2-Phenoxypropanoate

This protocol describes the O-alkylation of a phenol with this compound. While direct examples with the fluoro- leaving group are not abundant, this reaction is analogous to the Williamson ether synthesis using other α-halo esters.

Reaction Scheme:

Materials:

  • This compound

  • Phenol (PhOH)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add phenol (1.1 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq) and stir the suspension for 15-30 minutes at room temperature.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as indicated by TLC analysis.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with 1 M NaOH solution to remove unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by column chromatography.

Quantitative Data (Expected):

ParameterValue
Yield 50-75%
Reaction Time 8-16 hours
Temperature 60-80 °C

Visualizations

General Workflow for Nucleophilic Substitution

G start Start: Combine Ethyl 2-Fluoropropionate, Nucleophile, and Base (if needed) in Solvent reaction Reaction at Elevated Temperature start->reaction workup Aqueous Workup: - Quench Reaction - Extraction reaction->workup purification Purification: - Column Chromatography - or Distillation workup->purification product Final Product: Ethyl 2-Substituted-propanoate purification->product

Caption: General experimental workflow for nucleophilic substitution reactions.

SN2 Reaction Mechanism

SN2_Mechanism reagents EtOOC-CH(F)-CH3 + Nu⁻ transition_state [EtOOC---C(H)(CH3)---F]⁻      |     Nu (Transition State) reagents->transition_state Nucleophilic Attack products EtOOC-CH(Nu)-CH3 + F⁻ transition_state->products Leaving Group Departure

Caption: Concerted SN2 mechanism for nucleophilic substitution.

Safety Precautions

  • This compound: This compound is flammable and may cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme care and avoid contact with acids, which can generate toxic hydrazoic acid gas.

  • Thiophenol: Has a strong, unpleasant odor and is toxic. Work exclusively in a fume hood.

  • Solvents: DMF, acetonitrile, and diethyl ether are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a versatile electrophile for the synthesis of a variety of α-substituted propionates. The protocols provided herein serve as a starting point for researchers to explore the utility of this building block in their synthetic endeavors. The ability to introduce diverse functionalities at the α-position makes this compound a valuable tool in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific nucleophile-substrate combinations.

References

Application Notes and Protocols for the Synthesis of Nicotinic Acid Receptor Agonists Using Ethyl 2-Fluoropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid (niacin) is a well-established therapeutic agent for treating dyslipidemia. Its beneficial effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. Activation of GPR109A leads to a decrease in free fatty acids in the plasma, subsequently reducing the production of triglycerides and very-low-density lipoprotein (VLDL) by the liver. However, the clinical use of nicotinic acid is often limited by a strong flushing side effect. Consequently, there is significant interest in developing novel GPR109A agonists with improved side-effect profiles.

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Ethyl 2-fluoropropionate serves as a valuable building block for introducing a fluorinated moiety into potential drug molecules. This document provides a detailed protocol for the synthesis of a potent class of GPR109A agonists, fluorinated pyrazole-3-carboxylic acids, utilizing this compound as a key starting material.

Signaling Pathways of GPR109A

GPR109A activation by an agonist initiates two primary signaling cascades: a Gαi-dependent pathway and a β-arrestin-dependent pathway. The Gαi-dependent pathway is believed to be responsible for the therapeutic anti-lipolytic effects, while the β-arrestin pathway is associated with the undesirable flushing effect.

Caption: GPR109A signaling cascade.

Experimental Workflow for Synthesis

The synthesis of 5-alkyl-4-fluoropyrazole-3-carboxylic acids from this compound is a multi-step process. The general workflow involves the formation of a β-ketoester, followed by cyclization with a hydrazine derivative to form the pyrazole ring, and subsequent hydrolysis to the carboxylic acid.

Synthesis_Workflow start This compound step1 Claisen Condensation with an Ester start->step1 intermediate1 Ethyl 2-fluoro-3-oxobutanoate (β-Ketoester Intermediate) step1->intermediate1 step2 Cyclization with Hydrazine Hydrate intermediate1->step2 intermediate2 Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate (Pyrazole Ester) step2->intermediate2 step3 Saponification (Base Hydrolysis) intermediate2->step3 product 4-Fluoro-5-methyl-1H-pyrazole-3-carboxylic Acid (Final Product) step3->product

Caption: Synthetic workflow for a fluorinated pyrazole agonist.

Experimental Protocols

Materials and Methods
  • This compound (CAS: 349-43-9)

  • Ethyl acetate

  • Sodium ethoxide

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Analytical equipment for reaction monitoring and product characterization (TLC, NMR, Mass Spectrometry)

Synthesis of Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate

This protocol outlines the synthesis of a pyrazole intermediate from this compound.

Step 1: Synthesis of Ethyl 2-fluoro-3-oxobutanoate (β-Ketoester Intermediate)

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl acetate (1.0 equivalent) dropwise at 0 °C with stirring.

  • After the addition is complete, add this compound (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-fluoro-3-oxobutanoate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate

  • Dissolve the purified ethyl 2-fluoro-3-oxobutanoate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Synthesis of 4-Fluoro-5-methyl-1H-pyrazole-3-carboxylic Acid (Final Product)

Step 3: Saponification of the Pyrazole Ester

  • Dissolve the purified ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid at 0 °C.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid.

Data Presentation

The following table summarizes the reported in vitro activity of a representative fluorinated pyrazole GPR109A agonist.

CompoundTargetAssay TypeEC50 (nM)Reference
4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acidGPR109ACalcium Mobilization45[2]
Nicotinic Acid (Reference)GPR109ACalcium Mobilization52[2]

Conclusion

The provided protocol details a synthetic route to a promising class of nicotinic acid receptor agonists, the fluorinated pyrazole-3-carboxylic acids, starting from the readily available this compound. The introduction of the fluorine atom has been shown to yield compounds with high potency at the GPR109A receptor. This synthetic approach offers a valuable methodology for researchers and drug development professionals working on novel therapies for dyslipidemia with the potential for an improved side-effect profile compared to nicotinic acid. Further optimization of the alkyl substituent at the 5-position of the pyrazole ring can be explored to fine-tune the pharmacological properties of these agonists.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-Fluoropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 2-fluoropropionate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are three main synthetic routes for this compound:

  • Halogen Exchange (Halex) Reaction: This involves the substitution of a halogen (typically chlorine or bromine) with fluorine. Common starting materials are ethyl 2-chloropropionate or ethyl 2-bromopropionate, which are reacted with a fluoride source like potassium fluoride (KF) or hydrogen fluoride (HF).

  • Deoxyfluorination of Ethyl Lactate: This method uses a hydroxyl-to-fluorine substitution on ethyl 2-hydroxypropionate (ethyl lactate). Common fluorinating agents for this transformation include diethylaminosulfur trifluoride (DAST) and its analogs like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Phase Transfer Catalysis: To improve the efficiency of reactions with alkali metal fluorides like KF, which have low solubility in organic solvents, a phase transfer catalyst can be used to facilitate the transport of the fluoride ion into the organic phase.

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Presence of Moisture: Many fluorinating agents, especially DAST and HF, are highly sensitive to moisture. Water can consume the reagent and lead to the formation of byproducts. Ensuring anhydrous conditions by thoroughly drying glassware and using anhydrous solvents is critical.

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the rate and selectivity. Temperatures that are too high can lead to an increase in side reactions and byproducts, while temperatures that are too low may result in a slow or incomplete reaction.

  • Inadequate Reagent Ratio: The molar ratio of the fluorinating agent to the substrate is crucial. An insufficient amount of the fluorinating agent will result in incomplete conversion, while a large excess may not be cost-effective and can complicate purification.

  • Impure Starting Materials: The purity of the starting material (e.g., ethyl 2-chloropropionate or ethyl lactate) is important. Impurities can interfere with the reaction or introduce contaminants that are difficult to separate from the final product.

Q3: I am observing significant byproduct formation. What are the likely side reactions?

A3: The formation of byproducts is a common issue. Depending on the synthetic route, you may encounter:

  • Elimination Reactions: In the Halex reaction, particularly with stronger bases or higher temperatures, elimination of HX (where X is Cl or Br) can occur, leading to the formation of ethyl acrylate.

  • Rearrangements: Cationic rearrangements can sometimes be promoted by fluorinating agents like DAST, although this is less common for this specific substrate.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the ester functionality can occur, leading to 2-fluoropropionic acid. The fluorinating agent itself can also be hydrolyzed.

Q4: What are the safety precautions for handling fluorinating agents like DAST and HF?

A4: Both DAST and HF are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • DAST (Diethylaminosulfur Trifluoride): DAST is moisture-sensitive and can decompose, sometimes violently, at elevated temperatures (reports suggest instability above 85-90°C). It should be stored in a cool, dry place. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • HF (Hydrogen Fluoride): HF is extremely corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract. Specialized PPE and access to calcium gluconate gel as an immediate first aid measure are essential when working with HF.

Troubleshooting Guides

This section provides specific troubleshooting advice in a question-and-answer format.

Issue 1: Low Yield in Halex Reaction (from Ethyl 2-chloropropionate/bromopropionate)

Question Possible Cause Suggested Solution
My yield is low when using KF. How can I improve it? 1. Low solubility of KF: KF is not very soluble in many organic solvents. 2. Low reactivity of the substrate: Chlorides are less reactive than bromides. 3. Reaction temperature is too low. 1. Use a phase transfer catalyst: Add a catalyst like tributylhexadecylphosphonium bromide to improve the solubility and reactivity of the fluoride ion. Organoboranes or urea-based catalysts have also been explored. 2. Use a higher boiling point solvent: Solvents like acetamide can be used at higher temperatures to increase the reaction rate. 3. Increase the reaction temperature: The reaction often requires elevated temperatures (e.g., 130-190°C) to proceed efficiently.
I am using HF and a catalyst, but the conversion is poor. 1. Catalyst deactivation: The catalyst (e.g., titanium tetrachloride or tin tetrachloride) may be deactivated by impurities. 2. Incorrect reagent ratio: The mass ratio of substrate to HF and catalyst is critical for optimal yield. 3. Insufficient reaction time. 1. Ensure high purity of reagents: Use purified starting materials and anhydrous HF. 2. Optimize reagent ratios: A typical mass ratio of ethyl 2-chloropropionate to HF is 1:1.2 to 1:1.5, and the ratio of substrate to catalyst is 1:0.01 to 1:0.02. 3. Increase reaction time: The reaction may require 20-30 hours for completion.

Issue 2: Low Yield in Deoxyfluorination of Ethyl Lactate using DAST

Question Possible Cause Suggested Solution
The reaction with DAST is sluggish and gives a low yield. 1. Presence of moisture: DAST is highly moisture-sensitive. 2. Reaction temperature is not optimal: The reaction is typically run at low to ambient temperatures. 3. Degraded DAST reagent. 1. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere. 2. Optimize temperature: Start the reaction at a low temperature (e.g., -78°C) and allow it to slowly warm to room temperature. 3. Use fresh or properly stored DAST: DAST is a pale yellow liquid; if it is dark or contains solids, it may have decomposed.
Purification of the product is difficult due to byproducts. 1. Decomposition of DAST: DAST can decompose, leading to various sulfur-containing byproducts. 2. Reaction workup is not quenching unreacted DAST. 1. Careful temperature control: Avoid heating the reaction mixture, as DAST can decompose violently at higher temperatures. 2. Proper quenching: After the reaction is complete, cool the mixture and quench any remaining DAST by slowly adding a proton source like methanol or water before aqueous workup.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Starting Material Fluorinating Agent/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Ethyl 2-chloropropionateHF / Titanium tetrachlorideNone602477.7
Ethyl 2-chloropropionateKFNone180-190Not Specified56
Ethyl 2-bromopropionateKF / Tributylhexadecylphosphonium bromideNone60Not Specified80
Ethyl 2-bromopropionateKFAcetamide130-165Not Specified53
Ethyl 2-hydroxypropionate (Ethyl Lactate)Bis(2-methoxy)aminotrifluoride SulfurDichloromethane25Not Specified73
Ethyl 2-hydroxypropionate (Ethyl Lactate)Trifluoromethanesulfonyl fluoride1,3,5-trimethylbenzene-40 to 20Not Specified72

Experimental Protocols

Protocol 1: Synthesis from Ethyl 2-chloropropionate with HF

  • Preparation: In a stainless steel reaction vessel, add 100g of ethyl 2-chloropropionate, 120g of hydrogen fluoride, and 2.0g of titanium tetrachloride.

  • Reaction: Stir the mixture at 60°C for 24 hours.

  • Workup: After the reaction, carefully pour the reaction solution into ice water and mix thoroughly.

  • Extraction: Separate the organic layer using a separatory funnel to obtain the crude product.

  • Purification: Purify the crude this compound by distillation under reduced pressure. (Expected yield: ~77.7%).

Protocol 2: Synthesis from Ethyl 2-bromopropionate with KF and Phase Transfer Catalyst

  • Preparation: To a flask equipped with a mechanical stirrer, condenser, and thermometer, add acetamide (38.5 g) and ethyl 2-bromohexanoate (80 g, 0.36 mol - note: this is an analogous procedure). Heat to 80°C until a solution is formed.

  • Addition of Reagents: Add potassium fluoride (38.6 g, 0.65 mol) followed by a phase transfer catalyst (e.g., tetra-n-butylammonium fluoride or similar phosphonium salt).

  • Reaction: Heat the resulting mixture to 140°C with rapid stirring for 4-5 hours.

  • Workup: Cool the reaction mixture to 90°C and pour it into 600 mL of ice.

  • Extraction: Extract the aqueous phase with dichloromethane (4 x 200 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by vacuum distillation.

Protocol 3: Synthesis from Ethyl Lactate with Deoxy-Fluor

  • Preparation: In a dry flask under an inert atmosphere, dissolve ethyl 2-hydroxypropionate (ethyl lactate) in dichloromethane.

  • Addition of Reagent: Cool the solution and add bis(2-methoxy)aminotrifluoride sulfur (Deoxy-Fluor) dropwise while maintaining the reaction temperature at 25°C.

  • Reaction: Stir the mixture at 25°C until the reaction is complete (monitor by TLC or GC).

  • Workup: Carefully quench the reaction with methanol or water. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over a drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude product by distillation.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Ethyl 2-Halopropionate or Ethyl Lactate D Combine Reagents under Inert Atmosphere B Fluorinating Agent (e.g., KF, HF, DAST) C Anhydrous Solvent (if applicable) E Controlled Temperature & Stirring D->E F Quench Reaction E->F G Aqueous Wash / Extraction F->G H Dry Organic Layer G->H I Solvent Removal H->I J Vacuum Distillation I->J K Characterization (GC, NMR) J->K

Caption: General experimental workflow for the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions A Low Yield Observed B Presence of Water/ Moisture A->B C Incorrect Temperature A->C D Impure Reagents A->D E Inefficient Fluoride Source Activity A->E F Side Reactions (e.g., Elimination) A->F G Use Anhydrous Solvents & Dry Glassware B->G H Optimize Reaction Temperature Profile C->H I Purify Starting Materials & Use Fresh Reagents D->I J Add Phase Transfer Catalyst (for KF) E->J K Adjust Temperature or Base Concentration F->K

Caption: Troubleshooting logic for addressing low product yield.

Common side reactions in the synthesis of ethyl 2-fluoropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of ethyl 2-fluoropropionate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are three primary synthetic routes for this compound:

  • Halogen Exchange (Halex) Reaction: This involves the substitution of a halogen (typically chlorine or bromine) with fluorine. Common starting materials are ethyl 2-chloropropionate or ethyl 2-bromopropionate, which are reacted with a fluoride source.[1]

  • Fluorodehydroxylation of Ethyl Lactate: This method involves the replacement of the hydroxyl group in ethyl lactate (ethyl 2-hydroxypropionate) with a fluorine atom using a specialized fluorinating agent.

  • Direct Fluorination: While less common, direct fluorination methods can also be employed, though they may offer lower selectivity.

Q2: What are the typical yields and reaction conditions for these methods?

A2: Yields and conditions vary significantly depending on the chosen method and specific reagents. Please refer to Table 1 for a summary of representative examples.

Q3: My reaction yield is significantly lower than expected. What are the potential causes?

A3: Low yields can result from several factors, applicable to most synthetic methods:

  • Incomplete Reaction: The reaction may not have reached completion.

  • Side Reactions: The formation of byproducts consumes starting material and reagents.

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can negatively impact the yield.[1]

  • Reagent Quality: The purity and reactivity of starting materials and reagents are crucial. For instance, moisture can deactivate many fluorinating agents.[2]

  • Product Loss During Workup: The product may be lost during extraction, washing, or purification steps.

Troubleshooting Guides

Problem 1: Low Yield and Incomplete Conversion

Symptoms:

  • GC-MS or NMR analysis shows a significant amount of unreacted starting material (e.g., ethyl 2-chloropropionate, ethyl lactate).

  • The isolated yield of this compound is well below the expected range.

Possible Causes and Solutions:

Possible CauseSuggested Solutions
Insufficient Reaction Time Extend the reaction time and monitor the progress by taking aliquots for analysis (e.g., GC, TLC). For the reaction of ethyl 2-chloropropionate with HF, increasing the reaction time from 20 to 30 hours can improve yield, but further extension may increase side reactions.[1]
Low Reaction Temperature A low temperature can slow down the reaction rate.[1] Carefully increase the temperature in increments, while monitoring for the formation of side products.
Poor Reagent Activity Ensure that the fluorinating agent and any catalysts are fresh and have been stored under appropriate conditions (e.g., anhydrous). Moisture can be particularly detrimental.[2]
Inadequate Stoichiometry Re-evaluate the molar ratios of your reactants. For the fluorination of ethyl 2-chloropropionate with HF, a mass ratio of 1:1.2 to 1:1.5 (ester to HF) is recommended to optimize the yield.[1]
Problem 2: Presence of Impurities and Side Products

Symptoms:

  • The final product is contaminated with byproducts, as identified by GC-MS, NMR, or other analytical techniques.

  • The product has a lower purity than required.

Common Side Reactions and Their Mitigation:

A. Elimination Reaction to Form Ethyl Acrylate

This is a common side reaction in the halogen exchange synthesis from ethyl 2-chloropropionate or ethyl 2-bromopropionate, especially at higher temperatures or in the presence of a strong base.

  • How to Minimize:

    • Control Temperature: Avoid excessively high reaction temperatures, as this can favor elimination.[1]

    • Choice of Base/Fluoride Source: Use a milder fluoride source or avoid strongly basic conditions if possible.

  • How to Remove:

    • Fractional Distillation: Ethyl acrylate has a boiling point of approximately 99°C, which is lower than that of this compound (around 122-123°C). Careful fractional distillation can be effective for separation.

    • Chromatography: For small-scale purifications, column chromatography can be used to separate the more polar this compound from the less polar ethyl acrylate.

B. Byproducts from Fluorodehydroxylation of Ethyl Lactate (using DAST or similar reagents)

The use of aminofluorosulfuranes like DAST can sometimes lead to rearrangement or elimination byproducts, although for α-hydroxy-β-ketoesters, these reactions can be minimal under optimized conditions.[3]

  • How to Minimize:

    • Low Temperature: Perform the reaction at low temperatures (e.g., -78°C to 0°C) to suppress side reactions.

    • Slow Reagent Addition: Add the fluorinating agent dropwise to the solution of ethyl lactate to maintain a low concentration of the reactive species and control the reaction exotherm.

    • Choice of Reagent: Consider using more modern and thermally stable fluorinating agents like Deoxo-Fluor, which may offer higher selectivity.

  • How to Remove:

    • Aqueous Workup: Quenching the reaction with a saturated sodium bicarbonate solution will neutralize acidic byproducts. Subsequent extraction will help to separate the desired product.

    • Column Chromatography: Purification by column chromatography is often necessary to remove polar byproducts.

Experimental Protocols

Synthesis of this compound from Ethyl 2-Chloropropionate

This protocol is based on a halogen exchange reaction using hydrogen fluoride.

  • Reaction Setup: In a stainless steel reaction vessel, charge 100g of ethyl 2-chloropropionate, 120g of hydrogen fluoride, and 2.0g of titanium tetrachloride.

  • Reaction Conditions: Stir the mixture at 60°C for 24 hours.

  • Workup: After the reaction is complete, carefully pour the reaction mixture into ice water and mix thoroughly.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer containing the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the final product.[4]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting MaterialFluorinating Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Selectivity (%)Reference
Ethyl 2-chloropropionateHF / TiCl₄-602477.787.0[4]
Ethyl 2-chloropropionateHF / SnCl₄-1803080.084.2[1]
Ethyl 2-bromopropionateKF / Tributylhexadecylphosphonium bromide-60-80-[4]
Ethyl lactateBis(2-methoxy)aminotrifluoride SulfurDichloromethane25-73-[4]

Visualizations

Synthesis_Pathways cluster_halex Halogen Exchange Routes cluster_dehydroxy Fluorodehydroxylation Route Ethyl 2-chloropropionate Ethyl 2-chloropropionate Ethyl Acrylate (Elimination) Ethyl Acrylate (Elimination) Ethyl 2-chloropropionate->Ethyl Acrylate (Elimination) This compound This compound Ethyl 2-chloropropionate->this compound HF/Catalyst Ethyl 2-bromopropionate Ethyl 2-bromopropionate Ethyl 2-bromopropionate->Ethyl Acrylate (Elimination) Ethyl 2-bromopropionate->this compound KF Ethyl Lactate Ethyl Lactate Ethyl Lactate->this compound DAST / Deoxo-Fluor Rearrangement/Other Byproducts Rearrangement/Other Byproducts Ethyl Lactate->Rearrangement/Other Byproducts

Caption: Main synthetic routes to this compound and common side products.

Troubleshooting_Workflow start Problem: Low Yield or Impurities check_conversion Analyze reaction mixture (GC, NMR) Is starting material present? start->check_conversion check_impurities Identify impurities (e.g., Ethyl Acrylate) check_conversion->check_impurities No incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes side_reactions Side Reactions Occurring check_impurities->side_reactions Yes end Pure Product check_impurities->end No optimize_conditions Increase time/temperature Check reagent activity incomplete_reaction->optimize_conditions modify_conditions Lower temperature Use milder reagents side_reactions->modify_conditions optimize_conditions->end purification Purify product (Distillation/Chromatography) modify_conditions->purification purification->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Ethyl 2-Fluoropropionate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of ethyl 2-fluoropropionate via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of pure this compound?

A1: The reported boiling point of this compound varies slightly across different sources but is generally in the range of 121-142°C at atmospheric pressure. It is crucial to consult the safety data sheet (SDS) or a reliable chemical database for the specific batch you are using.

Q2: What are the most common impurities in crude this compound?

A2: Common impurities often depend on the synthetic route used. If prepared from ethyl 2-chloropropionate or ethyl 2-bromopropionate, residual starting materials are the most likely impurities. Other potential impurities include unreacted reagents, solvents from the reaction or workup (e.g., DMF, ethanol), and byproducts from side reactions.

Q3: Is a fractional distillation necessary, or can I use a simple distillation?

A3: Due to the relatively small difference in boiling points between this compound and its potential impurities (like ethyl 2-chloropropionate), a fractional distillation is highly recommended to achieve high purity. A simple distillation may not provide adequate separation.[1]

Q4: What type of fractionating column is suitable for this purification?

A4: A Vigreux column is a good choice for this type of separation as it provides a good balance of efficiency and throughput for laboratory-scale distillations.[2][3] For separations where the boiling points are very close, a column packed with structured packing (like Raschig rings or metal sponges) may offer higher efficiency.

Q5: Does this compound form azeotropes with common impurities or water?

Q6: Should I perform the distillation under vacuum?

A6: While atmospheric distillation is possible, performing the distillation under reduced pressure (vacuum distillation) is a good practice, especially if you suspect the presence of high-boiling impurities or if the compound shows signs of decomposition at its atmospheric boiling point.[6] Lowering the pressure will reduce the boiling point, minimizing thermal stress on the compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation (Broad boiling point range or impure fractions) 1. Inefficient column: The fractionating column may not have enough theoretical plates for the separation. 2. Distillation rate too fast: Vapors are ascending the column too quickly, preventing proper equilibrium between liquid and vapor phases.[7] 3. Poor insulation: Heat loss from the column is disrupting the temperature gradient. 4. Flooding of the column: Excessive boil-up rate causes liquid to be carried up the column instead of vapor.1. Use a longer column or one with more efficient packing material. 2. Reduce the heating rate to ensure a slow and steady collection of distillate (a common recommendation is 1-2 drops per second). 3. Insulate the distillation head and fractionating column with glass wool or aluminum foil.[8] 4. Decrease the heating rate to allow the liquid to drain back into the distilling flask.
No Distillate Collection 1. Insufficient heating: The distillation pot is not reaching the boiling point of the mixture. 2. Vapor leaks: Poorly sealed joints are allowing vapor to escape. 3. Thermometer placement is incorrect: The thermometer bulb is not positioned correctly to measure the temperature of the vapor entering the condenser.1. Increase the heating mantle temperature gradually. Ensure the heating mantle is in good contact with the flask. 2. Check all glassware joints and ensure they are properly sealed. Use Keck clips to secure connections. 3. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[7]
Bumping or Uncontrolled Boiling 1. Absence of boiling chips or stir bar: Lack of nucleation sites for smooth boiling. 2. Heating too rapidly: Localized superheating of the liquid.1. Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid. 2. Heat the flask gradually and ensure even heating.
Temperature Fluctuations During Distillation 1. Inconsistent heating. 2. Drafts in the fume hood. 3. Completion of a fraction: A drop in temperature can indicate that one component has finished distilling.1. Ensure a stable heat source and good contact between the heating mantle and the flask. 2. Close the fume hood sash as much as possible to minimize drafts. Insulate the column. 3. This is normal. If the temperature drops, you may need to increase the heat to distill the next, higher-boiling point component.
Product is Contaminated with Water 1. Incomplete drying of crude product: Residual water from the workup. 2. Wet glassware: Glassware was not properly dried before use.1. Ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. 2. Dry all glassware in an oven before assembly.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₅H₉FO₂120.12121 - 142
Ethyl 2-chloropropionateC₅H₉ClO₂136.58146 - 149[2][4][9][10][11]
Ethyl 2-bromopropionateC₅H₉BrO₂181.03156 - 160[3][6][7][8][12]
EthanolC₂H₆O46.0778.4
WaterH₂O18.02100

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate or sodium sulfate

  • Boiling chips or magnetic stir bar

  • Heating mantle with a stirrer

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Fractionating column (e.g., Vigreux column, 20-30 cm)[2]

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 200 °C range)

  • Condenser

  • Vacuum adapter (if performing vacuum distillation)

  • Receiving flasks (multiple, of appropriate sizes)

  • Glass wool or aluminum foil for insulation

  • Keck clips

  • Tubing for condenser water

  • Vacuum pump and cold trap (for vacuum distillation)

Procedure:

  • Drying the Crude Product:

    • If the crude this compound is suspected to contain water, dry it over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes.

    • Filter the drying agent from the crude product.

  • Assembling the Apparatus:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a magnetic stir bar or a few boiling chips in the round-bottom flask.

    • Add the dry, crude this compound to the flask (do not fill the flask more than two-thirds full).

    • Connect the fractionating column to the flask.

    • Place the distillation head on top of the column.

    • Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • Attach the condenser to the side-arm of the distillation head and secure it with a Keck clip.

    • Connect the vacuum adapter to the end of the condenser.

    • Place a pre-weighed receiving flask at the outlet of the vacuum adapter.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process.[8]

  • Distillation:

    • Begin stirring if using a magnetic stirrer.

    • Turn on the cooling water to the condenser.

    • If performing a vacuum distillation, seal the system and slowly apply vacuum. A cold trap should be placed between the apparatus and the vacuum source.

    • Begin heating the distillation flask gently.

    • Observe the reflux line as the vapor rises through the column. The column should show a ring of condensing vapor rising slowly.

    • Record the temperature when the first drop of distillate is collected in the receiving flask.

    • Collect any low-boiling forerun at a slow, steady rate (approximately 1 drop per second).

    • When the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the main fraction.

    • Continue collecting the main fraction as long as the temperature remains constant.

    • If the temperature begins to drop, it may indicate that the main product has distilled. If it rises significantly, a higher-boiling impurity is beginning to distill. In either case, change the receiving flask to collect this fraction separately.

    • Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool.

    • If under vacuum, slowly vent the system to atmospheric pressure before turning off the vacuum pump.

    • Turn off the condenser water.

    • Disassemble the apparatus.

    • Weigh the collected fractions and analyze their purity (e.g., by GC, NMR).

Mandatory Visualization

TroubleshootingWorkflow start Distillation Problem Observed check_separation Poor Separation? start->check_separation check_distillate No Distillate? check_separation->check_distillate No slow_rate Reduce Heating Rate check_separation->slow_rate Yes check_boiling Irregular Boiling? check_distillate->check_boiling No check_heat Increase Heat Gradually check_distillate->check_heat Yes add_boiling_aids Add Boiling Chips/Stir Bar (before heating) check_boiling->add_boiling_aids Yes solution Problem Resolved check_boiling->solution No, consult further insulate Insulate Column slow_rate->insulate check_column Use More Efficient Column insulate->check_column check_column->solution check_leaks Check for Leaks check_heat->check_leaks check_thermometer Verify Thermometer Placement check_leaks->check_thermometer check_thermometer->solution gentle_heat Ensure Gentle and Even Heating add_boiling_aids->gentle_heat gentle_heat->solution

Caption: Troubleshooting workflow for fractional distillation.

References

Handling and storage guidelines for ethyl 2-fluoropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidelines for the safe handling and optimal storage of ethyl 2-fluoropropionate, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (CAS No: 349-43-9) is a colorless to light-yellowish liquid with the chemical formula C5H9FO2.[1] It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can enhance biological activity and stability.[2] It is also used as a reagent in organic synthesis and as a solvent for lithium secondary batteries.[3]

Q2: What are the primary hazards associated with this compound?

A2: this compound is classified as a flammable liquid and vapor (H226).[4][5][6] It can be toxic if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation.[1][5]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes:

  • Hand Protection: Impervious gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Skin and Body Protection: Impervious protective clothing and boots, as required by the situation.

  • Respiratory Protection: A half or full facepiece respirator, self-contained breathing apparatus (SCBA), or a supplied-air respirator should be used, especially where vapor or aerosol generation is possible.[7]

Q4: How should I store this compound?

A4: this compound should be stored in a tightly closed container in a cool, dry, and dark place.[1][7] The storage area must be well-ventilated.[6] It is also important to store it away from incompatible materials such as oxidizing agents.[7]

Troubleshooting Guide

Problem: I notice a color change in the stored this compound.

  • Possible Cause: The appearance of this compound can range from colorless to light yellow or light orange.[6][8] A significant change in color could indicate degradation or contamination.

  • Solution: Check the purity of the material using an appropriate analytical method, such as Gas Chromatography (GC), before use. If the purity is below the required specification (>97.0% as per some suppliers), it should be disposed of according to regulations.[6][8] To prevent this, always store the compound in a tightly sealed container, protected from light.[9]

Problem: I suspect the purity of my this compound has been compromised.

  • Possible Cause: Improper storage conditions, such as exposure to moisture, light, or incompatible materials, can lead to degradation.

  • Solution: Before use, it is advisable to verify the purity of the compound. If you do not have the facilities for in-house analysis, consider sending a sample to a certified laboratory. Always refer to the Certificate of Analysis (COA) provided by the supplier for the recommended storage conditions and shelf life.[9]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC5H9FO2[1][5]
Molecular Weight120.12 g/mol [1][5]
Boiling Point140-142 °C[1]
AppearanceColorless to Light-yellowish liquid[1][6][8]
Purity (typical)>97.0% (GC)[6][8]
Hazard ClassFlammable Liquid (Category 3)[5]

Experimental Protocols: Best Practices for Handling

Objective: To ensure the safe handling of this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate glassware

  • Fume hood

  • Personal Protective Equipment (see FAQs)

  • Spill kit (absorbent material, e.g., dry sand, earth)[7]

Procedure:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[4] Work in a well-ventilated area, preferably within a fume hood.[7]

  • Personal Protective Equipment: Don the appropriate PPE, including gloves, safety goggles, and protective clothing.

  • Dispensing: Ground and bond the container and receiving equipment to prevent static discharge.[6] Use only non-sparking tools.[6]

  • Handling: Avoid contact with skin and eyes.[4] Do not breathe vapors or mist.[7]

  • Spills: In case of a small spill, absorb the material with a suitable absorbent and place it in a closed container for disposal.[7] For larger spills, contain the spill by bunding.[7]

  • Storage: After use, ensure the container is tightly closed and stored in a cool, dark, and well-ventilated area away from heat and ignition sources.[6][7]

Visual Workflow

handling_storage_workflow Workflow for Handling and Storage of this compound start Start: Receive Chemical sds Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe handling Handle in Fume Hood (Grounding and Bonding) ppe->handling storage Store in Tightly Closed Container handling->storage spill Spill Occurs handling->spill storage_conditions Cool, Dry, Dark, Well-Ventilated Area Away from Incompatible Materials storage->storage_conditions end End of Process storage->end spill_response Contain and Clean Up Spill (Use appropriate absorbent) spill->spill_response disposal Dispose of Waste (Follow Regulations) spill_response->disposal disposal->end

Caption: Logical workflow for the safe handling and storage of this compound.

References

Technical Support Center: Overcoming Challenges in the Scale-up of Ethyl 2-Fluoropropionate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of ethyl 2-fluoropropionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this important fluorinated building block. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up of this compound synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Reaction Yield

  • Question: We are experiencing significantly lower yields of this compound upon scaling up our synthesis from ethyl 2-chloropropionate and hydrogen fluoride. What are the likely causes and how can we mitigate this?

  • Answer: Low yields during scale-up can stem from several factors. Firstly, inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of poor reagent contact, promoting side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous reaction mixture. Secondly, moisture sensitivity is a critical factor. Any water present can react with the fluorinating agent and starting materials, reducing their effectiveness. It is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Finally, suboptimal temperature control can either slow down the reaction or lead to the formation of byproducts. Careful monitoring and control of the reaction temperature within the optimal range are essential.

Issue 2: High Impurity Profile

  • Question: Our scaled-up batches of this compound show a high level of impurities after GC analysis. What are the common byproducts and how can we minimize their formation?

  • Answer: Common impurities in this synthesis can include unreacted starting materials (ethyl 2-chloropropionate), and byproducts from side reactions such as elimination, which forms ethyl acrylate. The formation of these impurities is often exacerbated by prolonged reaction times or excessive temperatures. To minimize byproduct formation, it is advisable to optimize the reaction time and temperature. For instance, extending the reaction time beyond 30 hours may not significantly increase the yield but can lead to an increase in side reactions and a decrease in product selectivity. Additionally, the choice of catalyst and its concentration can influence selectivity.

Issue 3: Difficult Purification

  • Question: We are facing challenges in purifying this compound at a larger scale using distillation. The separation from byproducts is not as efficient as in our lab-scale experiments. What could be the issue?

  • Answer: Purification by distillation can be challenging on a larger scale. The boiling points of this compound (140-142°C) and potential impurities may be close, making fractional distillation less effective. The presence of azeotropes with solvents or byproducts can also complicate separation. It is recommended to perform a careful analysis of the crude product to identify the impurities and their boiling points. Optimizing the distillation parameters, such as the number of theoretical plates in the distillation column, the reflux ratio, and the vacuum pressure, is crucial for achieving high purity. For instance, one process describes obtaining the final product through vacuum distillation after an initial workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

A1: The most common and economically viable route for industrial-scale production is the halogen exchange (Halex) reaction, starting from ethyl 2-chloropropionate or ethyl 2-bromopropionate with a fluoride source. A widely used method involves the reaction of ethyl 2-chloropropionate with hydrogen fluoride in the presence of a catalyst like titanium tetrachloride or tin tetrachloride. Another approach utilizes potassium fluoride in a solvent like DMF with a phase transfer catalyst.

Q2: What are the critical safety precautions to consider when scaling up the production of this compound, especially when using hydrogen fluoride?

A2: Hydrogen fluoride (HF) is a highly corrosive and toxic substance that requires stringent safety protocols. When scaling up, it is imperative to use a closed system in a well-ventilated area, preferably a fume hood designed for HF use. All equipment, including the reactor, should be made of HF-resistant materials like stainless steel. Personnel must be equipped with appropriate personal protective equipment (PPE), including HF-resistant gloves, a full-face shield, and a chemical-resistant apron. An emergency response plan, including access to calcium gluconate gel as an antidote for HF burns, must be in place.

Q3: How can we monitor the progress of the reaction effectively during a large-scale run?

A3: For large-scale reactions, real-time monitoring is crucial. Techniques like online Near-Infrared (NIR) spectroscopy can be employed to track the concentration of reactants and products without the need for frequent sampling. Alternatively, carefully drawn samples can be analyzed offline using Gas Chromatography (GC) to determine the reaction conversion and monitor the formation of any byproducts.

Data Presentation

The following tables summarize quantitative data from different synthetic methods for this compound production, providing a basis for comparison and process optimization.

Table 1: Synthesis of this compound via Halogen Exchange with Hydrogen Fluoride

ParameterExample 1Example 2
Starting Material Ethyl 2-chloropropionateEthyl 2-chloropropionate
Fluorinating Agent Hydrogen FluorideHydrogen Fluoride
Catalyst Titanium tetrachlorideTin tetrachloride
Reactant Ratio (Starting Material:HF:Catalyst) 100g : 120g : 2.0g100g : 120g : 1.0g
Reaction Temperature 60°C180°C
Reaction Time 24 hours30 hours
Yield 77.7%80.0%
Product Selectivity 87.0%84.2%
Final Purity (by GC) 98.2%98.5%

Data sourced from patent CN103044245A.

Table 2: Alternative Synthesis Methods for this compound

ParameterMethod AMethod B
Starting Material Ethyl 2-hydroxypropionateLactic acid ester derivative
Fluorinating Agent Bis(2-methoxyethyl)aminosulfur trifluorideTetrafluoroethyldimethylamine (TFEDMA)
Solvent DichloromethaneDichloromethane or 1,2-dichloroethane
Reaction Temperature 25°CRoom Temperature
Reaction Time Not specified8-20 hours
Yield 73%70-85%
Enantiomeric Excess (ee) Not applicable96-97%

Data sourced from patent CN103044245A and US8093421B2.

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl 2-Chloropropionate and Hydrogen Fluoride

This protocol is based on the method described in patent CN103044245A.

  • Reactor Setup: Charge a stainless steel reaction kettle with 100g of ethyl 2-chloropropionate, 120g of anhydrous hydrogen fluoride, and 2.0g of titanium tetrachloride. The reactor should be equipped with a mechanical stirrer, a temperature probe, and a condenser.

  • Reaction: Stir the mixture and heat to 60°C. Maintain this temperature for 24 hours with continuous stirring.

  • Workup: After the reaction is complete, cool the reaction mixture and carefully pour it into ice water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer containing the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the final this compound.

Mandatory Visualizations

Synthesis_Pathway Ethyl_2-chloropropionate Ethyl 2-chloropropionate Reaction Halogen Exchange Reaction Ethyl_2-chloropropionate->Reaction HF Hydrogen Fluoride HF->Reaction Catalyst Catalyst (e.g., TiCl4) Catalyst->Reaction Crude_Product Crude Ethyl 2-fluoropropionate Reaction->Crude_Product Byproducts Byproducts (e.g., HCl) Reaction->Byproducts Purification Purification (Vacuum Distillation) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or High Impurity check_moisture Check for Moisture in Reagents/Solvents? start->check_moisture dry_reagents Dry Reagents/Solvents Use Inert Atmosphere check_moisture->dry_reagents Yes check_mixing Is Agitation Sufficient? check_moisture->check_mixing No dry_reagents->check_mixing improve_mixing Increase Agitation Speed Use Baffles check_mixing->improve_mixing No check_temp Is Temperature Optimal? check_mixing->check_temp Yes improve_mixing->check_temp optimize_temp Adjust Temperature Ensure Uniform Heating check_temp->optimize_temp No check_time Is Reaction Time Optimized? check_temp->check_time Yes optimize_temp->check_time optimize_time Reduce or Extend Time Based on Monitoring check_time->optimize_time No analyze_impurities Analyze Impurities (GC-MS) check_time->analyze_impurities Yes optimize_time->analyze_impurities end Improved Yield and Purity analyze_impurities->end

Caption: Troubleshooting workflow for scale-up issues.

Parameter_Relationships cluster_params Process Parameters cluster_outcomes Outcomes Temperature Temperature Yield Yield Temperature->Yield Increases rate, then decreases selectivity Byproducts Side Reactions Temperature->Byproducts Increases at high temps Time Reaction Time Time->Yield Increases to a plateau Time->Byproducts Increases with prolonged time Catalyst Catalyst Conc. Catalyst->Yield Increases rate Purity Purity Catalyst->Purity Can affect selectivity Mixing Agitation Mixing->Yield Improves Mixing->Purity Improves Byproducts->Purity

Caption: Relationship between process parameters and outcomes.

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Ethyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of ethyl propionate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the fluorination of ethyl propionate?

A1: The primary methods for synthesizing ethyl 2-fluoropropionate involve nucleophilic substitution or electrophilic fluorination. Common starting materials include ethyl 2-hydroxypropionate, ethyl 2-chloropropionate, or ethyl 2-bromopropionate.[1] Deoxyfluorination of ethyl 2-hydroxypropionate using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor is a frequent approach. Halogen exchange reactions on ethyl 2-chloro- or 2-bromopropionate with a fluoride source, such as potassium fluoride, are also utilized.[1] Additionally, direct fluorination of a suitable precursor can be achieved with electrophilic fluorinating agents like Selectfluor.

Q2: I am observing the formation of a significant amount of difluorinated product. How can I favor monofluorination?

A2: The formation of a difluorinated byproduct is a common issue, particularly when the enol or enolate is readily formed. To promote monofluorination, consider the following strategies:

  • Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to prevent over-fluorination.[2]

  • Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for the monofluorinated product.

Q3: My reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate and yield?

A3: Low reactivity can be attributed to several factors. Here are some troubleshooting steps:

  • Reagent Activity: Ensure your fluorinating agent is active. Many fluorinating reagents are sensitive to moisture and can degrade over time if not stored under anhydrous conditions.[2] It is recommended to use a fresh bottle or test the activity of the reagent.

  • Temperature: While lower temperatures can improve selectivity, some reactions require heating to proceed at a reasonable rate. Gradually increasing the reaction temperature may improve the conversion rate.

  • Solvent Choice: The solvent can significantly impact the reaction. Ensure the solvent is anhydrous and compatible with your fluorinating agent. Acetonitrile and dichloromethane are commonly used solvents for fluorination reactions.[1][2]

  • Catalyst: For halogen exchange reactions, the use of a catalyst like titanium tetrachloride or a phase transfer catalyst can be crucial for achieving a good yield.[1][3]

Q4: What are the primary safety concerns when working with fluorinating agents?

A4: Fluorinating agents are hazardous and must be handled with extreme care in a well-ventilated fume hood.[4] Many are corrosive, toxic, and can react violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and compatible gloves.[4] Be aware of the specific hazards of the reagent you are using. For example, DAST can be explosive if heated above 90°C. It is crucial to have a specific quenching protocol in place before starting the reaction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive or degraded fluorinating reagent.Use a fresh bottle of the fluorinating agent. Ensure proper storage under anhydrous conditions.[2]
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Inappropriate solvent.Screen a range of anhydrous, non-nucleophilic solvents. Check the compatibility of the fluorinating agent with the chosen solvent.[2]
Formation of Multiple Products Reaction temperature is too high, leading to side reactions.Lower the reaction temperature.
Incorrect stoichiometry of reagents.Carefully control the equivalents of the fluorinating agent to favor monofluorination.
Presence of moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Low Yield Side reactions such as elimination.For deoxyfluorination reactions, higher temperatures can favor elimination. Consider using a milder fluorinating agent or lower the reaction temperature.
Difficult purification leading to product loss.Optimize the work-up and purification procedure. Column chromatography on silica gel is a common method for purification.[2]
Reversible reaction or unfavorable equilibrium.In some cases, using an excess of the fluorinating agent or removing a byproduct can shift the equilibrium towards the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Starting MaterialFluorinating AgentCatalyst/AdditiveSolventTemperature (°C)Reaction TimeYield (%)Reference
Ethyl 2-chloropropionateHydrogen fluorideTitanium tetrachloride-6024 h77.7[1][3]
Ethyl 2-bromopropionatePotassium fluorideTributylhexadecylphosphonium bromide-60-80[1]
Ethyl 2-bromopropionatePotassium fluoride-Acetamide130-165-53[1]
Ethyl 2-hydroxypropionateBis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)-Dichloromethane25-73[1]
Ethyl 2-hydroxypropionateTrifluoromethanesulfonyl fluoride-1,3,5-Trimethylbenzene-40 to 20-72[1]

Experimental Protocols

Protocol 1: Fluorination of Ethyl 2-Chloropropionate with Hydrogen Fluoride

Materials:

  • Ethyl 2-chloropropionate (100 g)

  • Anhydrous Hydrogen Fluoride (120 g)

  • Titanium tetrachloride (2.0 g)

  • Stainless steel reaction kettle

  • Ice water

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • In a stainless steel reaction kettle, add ethyl 2-chloropropionate, anhydrous hydrogen fluoride, and titanium tetrachloride.[1][3]

  • Stir the reaction mixture at 60°C for 24 hours.[1][3]

  • After the reaction is complete, carefully pour the reaction solution into ice water and mix thoroughly.

  • Transfer the mixture to a separatory funnel and separate the organic layer to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to obtain the final product.[1][3]

Protocol 2: Deoxyfluorination of Ethyl 2-Hydroxypropionate with Deoxo-Fluor

Materials:

  • Ethyl 2-hydroxypropionate

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

  • Anhydrous Dichloromethane (DCM)

  • Flame-dried flask with a magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve ethyl 2-hydroxypropionate (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor (1.2-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_hf start Start reactants Charge reactor with: - Ethyl 2-chloropropionate - Anhydrous HF - TiCl4 start->reactants reaction Stir at 60°C for 24 hours reactants->reaction quench Pour into ice water reaction->quench separation Separate organic layer using separatory funnel quench->separation purification Vacuum distillation separation->purification end This compound purification->end

Caption: Workflow for the fluorination of ethyl 2-chloropropionate.

experimental_workflow_deoxofluor start Start dissolve Dissolve Ethyl 2-hydroxypropionate in anhydrous DCM under inert atm. start->dissolve cool Cool to -78°C dissolve->cool add_reagent Add Deoxo-Fluor dropwise cool->add_reagent react Stir and warm to RT add_reagent->react monitor Monitor by TLC/GC-MS react->monitor quench Quench with aq. NaHCO3 solution monitor->quench Reaction complete extract Extract with DCM quench->extract dry_concentrate Dry and concentrate organic layers extract->dry_concentrate purify Column chromatography dry_concentrate->purify end This compound purify->end

Caption: Workflow for the deoxyfluorination of ethyl 2-hydroxypropionate.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagent Is the fluorinating reagent active? start->check_reagent check_temp Is the reaction temperature optimal? check_reagent->check_temp Yes use_fresh_reagent Use fresh, properly stored reagent. check_reagent->use_fresh_reagent No check_solvent Is the solvent anhydrous and compatible? check_temp->check_solvent Yes increase_temp Gradually increase temperature. check_temp->increase_temp No optimize_solvent Screen anhydrous, non-nucleophilic solvents. check_solvent->optimize_solvent No success Improved Yield check_solvent->success Yes use_fresh_reagent->check_temp increase_temp->check_solvent optimize_solvent->success

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Ethyl 2-Fluoropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude ethyl 2-fluoropropionate. Our aim is to offer practical solutions to common challenges encountered during the removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities in crude this compound typically stem from the synthesis process. The most common impurity is the unreacted starting material, ethyl 2-chloropropionate, especially when the fluorination reaction does not go to completion. Other potential impurities include:

  • Acidic Residues: Residual hydrofluoric acid (HF) or hydrochloric acid (HCl) from the fluorination step.

  • Solvents: Residual solvents used during the reaction or workup.

  • By-products: Small amounts of by-products from side reactions, which can be influenced by reaction temperature and conditions.

Q2: What is the initial step to purify crude this compound after synthesis?

The initial purification step typically involves an aqueous workup. The crude reaction mixture is often poured into ice water to quench the reaction and dissolve water-soluble impurities like inorganic salts and some acidic residues. The this compound, being sparingly soluble in water, can then be separated using a separatory funnel.

Q3: Is a single purification method sufficient to achieve high purity?

For achieving high purity (>98%), a single purification step is often insufficient. A combination of methods is typically employed. An initial aqueous workup is followed by either fractional distillation or flash chromatography to remove closely related organic impurities like the starting material.

Troubleshooting Guides

Fractional Distillation Issues

Problem: Poor separation of this compound from ethyl 2-chloropropionate.

  • Possible Cause 1: Inefficient distillation column. A simple distillation setup may not provide enough theoretical plates for a clean separation.

    • Solution: Employ a fractional distillation column with a higher number of theoretical plates, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponges).

  • Possible Cause 2: Incorrect heating rate. Rapid heating can lead to "bumping" and carryover of the higher-boiling impurity into the distillate.

    • Solution: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. Ensure a steady and controlled distillation rate.

  • Possible Cause 3: Insufficient reflux. A proper reflux ratio is crucial for establishing the temperature gradient needed for separation.

    • Solution: Insulate the distillation column to minimize heat loss and maintain a consistent reflux. For more precise control, use a distillation head with reflux control.

  • Possible Cause 4: Presence of an azeotrope. Although not commonly reported for this specific mixture, an azeotrope (a constant-boiling mixture) would prevent separation by conventional distillation.

    • Solution: If an azeotrope is suspected, an alternative purification method like flash chromatography should be considered.

Flash Chromatography Issues

Problem: Co-elution of the product and impurities.

  • Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal to achieve good separation on the silica gel.

    • Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Adjust the ratio to achieve a clear separation of spots, ideally with the product having an Rf value between 0.2 and 0.4.

  • Possible Cause 2: Column overloading. Applying too much crude material to the column will result in broad, overlapping bands.

    • Solution: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.

  • Possible Cause 3: Improper column packing. Channels or cracks in the silica gel bed will lead to poor separation.

    • Solution: Pack the column carefully and ensure the silica gel is uniformly settled. Applying gentle pressure can help create a well-packed column.

Problem: Product is not eluting from the column.

  • Possible Cause: Solvent system is too non-polar. The eluent does not have sufficient polarity to move the product through the silica gel.

    • Solution: Gradually increase the polarity of the solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.

General Purification Issues

Problem: The final product is acidic.

  • Possible Cause: Residual HF or HCl from the synthesis.

    • Solution: Before distillation or chromatography, wash the crude organic layer with a mild base, such as a saturated aqueous sodium bicarbonate (NaHCO₃) solution, to neutralize any acidic residues. Follow this with a wash with brine (saturated NaCl solution) to remove residual water.

Problem: Low yield after purification.

  • Possible Cause 1: Product loss during aqueous workup. Emulsions can form, trapping the product in the aqueous layer.

    • Solution: To break emulsions, add a small amount of brine to the separatory funnel.

  • Possible Cause 2: Decomposition during heating. this compound may be sensitive to prolonged heating at high temperatures.

    • Solution: Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition.

Data Presentation

ParameterThis compoundEthyl 2-chloropropionate
Molecular Weight 120.12 g/mol 136.58 g/mol
Boiling Point ~125 °C146-149 °C
Purity after Synthesis Variable (depends on reaction completion)-
Target Purity >98%-

Experimental Protocols

Protocol 1: General Workup Procedure
  • Quenching: Slowly pour the crude reaction mixture into a beaker containing crushed ice or ice-cold water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. If the product was synthesized in a water-miscible solvent, extract the aqueous mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Vent the separatory funnel frequently as CO₂ gas may be generated.

    • Wash the organic layer with brine (saturated NaCl solution) to help remove dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently.

    • As the mixture begins to boil, allow the vapor to rise slowly through the column to establish a temperature gradient.

    • Collect any low-boiling fractions (e.g., residual solvents) that come over first.

    • Carefully collect the fraction that distills at or near the boiling point of this compound (~125 °C at atmospheric pressure). The boiling point will be lower under vacuum.

    • Monitor the temperature at the distillation head. A sharp increase in temperature indicates that the higher-boiling impurity (ethyl 2-chloropropionate) is beginning to distill. At this point, change the receiving flask.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity. Combine the fractions that meet the desired purity level.

Protocol 3: Purification by Flash Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the product and the main impurity.

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Pack the column with silica gel using the chosen eluent system (wet slurry packing is common).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the elution of compounds by TLC. Spot fractions onto a TLC plate to identify which ones contain the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Final Purification cluster_analysis Analysis Crude Product Crude this compound (contains impurities) Quench Quench with Ice Water Crude Product->Quench Wash Wash with NaHCO3 and Brine Quench->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Distillation Fractional Distillation Concentrate->Distillation Option 1 Chromatography Flash Chromatography Concentrate->Chromatography Option 2 GC_MS GC-MS Analysis Distillation->GC_MS Chromatography->GC_MS Pure_Product Pure this compound (>98%) GC_MS->Pure_Product Troubleshooting_Distillation Start Poor Separation in Fractional Distillation Cause1 Inefficient Column? Start->Cause1 Cause2 Incorrect Heating Rate? Cause1->Cause2 No Solution1 Use Vigreux or Packed Column Cause1->Solution1 Yes Cause3 Insufficient Reflux? Cause2->Cause3 No Solution2 Heat Slowly and Evenly Cause2->Solution2 Yes Solution3 Insulate Column Cause3->Solution3 Yes End Improved Separation Solution1->End Solution2->End Solution3->End

Safe workup procedure for reactions involving ethyl 2-fluoropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe and effective workup procedures for chemical reactions involving ethyl 2-fluoropropionate. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.

Section 1: Safety First - Hazard Profile and Personal Protection

Q: What are the primary hazards associated with this compound?

A: this compound is a flammable liquid and vapor.[1][2] It may be toxic if swallowed, inhaled, or in contact with skin, and it can cause skin and serious eye irritation.[1][3] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

Data Presentation: Hazard Identification and GHS Classification

Hazard ClassGHS CodeDescriptionSource(s)
Flammable liquidsH226Flammable liquid and vapor[1][2]
Acute toxicity, oralH301Toxic if swallowed[1]
Acute toxicity, dermalH311Toxic in contact with skin[1]
Acute toxicity, inhalationH331Toxic if inhaled[1]
Skin corrosion/irritationH315Causes skin irritation[1][2]
Serious eye damage/eye irritationH319Causes serious eye irritation[1][2]

Data Presentation: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Protects against splashes that can cause serious eye irritation.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4]Prevents skin irritation and potential dermal toxicity.[1]
Respiratory Protection Use in a well-ventilated area or a fume hood. No special equipment is needed under normal use conditions.[4]Avoids inhalation of potentially toxic vapors.[1]
Hand Protection Chemically resistant gloves.Provides a barrier against direct contact.

Section 2: General Workup Procedure

Q: What is a standard aqueous workup procedure for a reaction involving this compound?

A: A typical workup involves quenching the reaction, separating the organic and aqueous layers, washing the organic layer to remove impurities, drying it, and finally, removing the solvent to isolate the product. The specific washing agents will depend on the reaction conditions (e.g., acidic, basic, or neutral).

Experimental Workflow: General Aqueous Workup

G A Reaction Mixture B Cool to Room Temp / Ice Bath A->B C Quench Reaction (e.g., add water, sat. NH4Cl) B->C D Transfer to Separatory Funnel Add Extraction Solvent C->D E Separate Layers D->E F Aqueous Layer (Back-extract if necessary) E->F G Organic Layer E->G H Wash Organic Layer (e.g., NaHCO3, Brine) G->H I Dry Organic Layer (e.g., Na2SO4, MgSO4) H->I J Filter and Concentrate (Rotary Evaporation) I->J K Crude Product J->K

Caption: A standard workflow for the aqueous workup of an organic reaction.

Section 3: Troubleshooting Guides

Q: My aqueous workup resulted in a low yield. What are the possible causes?

A: Low yields can stem from several issues. First, this compound is moderately volatile (boiling point ~121-125°C[5][6]), so aggressive concentration using high heat or high vacuum can lead to product loss. Second, incomplete extraction or emulsion formation can trap the product in the aqueous layer. Finally, if the reaction involves hydrolysis, ensure the pH of the aqueous layer is correctly adjusted before extraction to ensure the product is in a neutral, solvent-soluble form.

Q: I am trying to hydrolyze the ester to 2-fluoropropionic acid using a base (saponification), but the reaction is incomplete. What can I do?

A: Ester hydrolysis can sometimes be sluggish.[7] Consider the following:

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for ester hydrolysis.[7]

  • Solvent System: Using a co-solvent like tetrahydrofuran (THF) or dioxane with water can improve the solubility of the starting material and accelerate the reaction.[7] Avoid alcoholic solvents like methanol or ethanol, as they can lead to transesterification.[7]

  • Temperature: Gently heating the reaction mixture may be necessary, but monitor carefully for potential side reactions or decomposition.

Q: The workup of my basic hydrolysis is problematic. How do I properly isolate the 2-fluoropropionic acid product?

A: After saponification, the product exists as a water-soluble carboxylate salt (sodium or lithium 2-fluoropropionate). To isolate it, you must first wash the reaction mixture with an organic solvent (like ether or dichloromethane) to remove any unreacted starting material or neutral byproducts. Then, carefully acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., concentrated HCl) to protonate the carboxylate.[8] This will form the neutral 2-fluoropropionic acid, which can then be extracted into an organic solvent.[8]

Logical Relationships: Troubleshooting Low Product Yield

G Start Low Yield Observed C1 Was the concentration step performed under high heat/vacuum? Start->C1 S1 Reduce temperature and/or vacuum during concentration. Product may be volatile. C1->S1 Yes C2 Did an emulsion form during extraction? C1->C2 No S2 Add brine to break the emulsion. Consider filtration through Celite. C2->S2 Yes C3 Is the product acidic or basic? C2->C3 No S3 Check pH of aqueous layer. Adjust pH to ensure product is neutral before extraction. C3->S3 Yes C4 Product is neutral. C3->C4 No S4 Perform back-extraction of aqueous layers to recover dissolved product. C4->S4

Caption: A decision-making diagram for troubleshooting low yields after workup.

Section 4: Experimental Protocols

Protocol 1: Standard Aqueous Workup for a Neutral Reaction

This protocol is adapted from a standard procedure for isolating a neutral organic ester product.[8]

  • Cooling: Once the reaction is complete, allow the reaction vessel to cool to room temperature. For exothermic quenches, an ice-water bath is recommended.

  • Quenching: Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture to quench any reactive species.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) (3 x volume).

  • Washing: Combine the organic layers. Wash successively with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

    • Brine (saturated aqueous NaCl) to remove excess water and aid in layer separation.[8]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Be cautious with temperature and vacuum to avoid loss of the volatile product.

Protocol 2: Workup for Basic Hydrolysis (Saponification)

  • Initial Extraction: After the hydrolysis reaction is complete, transfer the aqueous basic solution to a separatory funnel. Wash with diethyl ether (2 x volume) to remove any neutral organic impurities or unreacted starting material. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with stirring until the pH of the solution is approximately 2.[8]

  • Product Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (4 x volume).[8]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoropropionic acid.

Section 5: Waste Disposal

Q: How should I dispose of waste containing this compound and its derivatives?

A: All waste containing this compound, including reaction mixtures and solvent rinses, should be treated as hazardous waste.[9] It must be collected in a properly labeled, sealed, and chemically compatible container for disposal by your institution's environmental health and safety (EHS) office.[9]

Q: What about the aqueous layers from the workup?

A: Aqueous layers from a workup may contain hazardous materials. Acidic or basic aqueous waste that contains no other hazards should be neutralized to a pH between 5.5 and 9.5 before being considered for drain disposal.[10] However, if the aqueous layer may contain dissolved product or other hazardous reagents, it must be collected as hazardous waste.

Q: How do I handle empty reagent bottles?

A: Empty containers of this compound must be managed carefully. The container should be thoroughly emptied. The first rinse with a suitable solvent (e.g., acetone) must be collected and disposed of as hazardous chemical waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9] After thorough rinsing and air-drying, the container can be disposed of according to institutional policy.

Experimental Workflow: Waste Disposal Decision Pathway

G Start Waste Stream T1 Organic Waste (reagents, solvents, rinsate) Start->T1 T2 Aqueous Waste Start->T2 T3 Empty Reagent Bottle Start->T3 S1 Collect in labeled Hazardous Waste Container T1->S1 C2 Contains other hazards (metals, toxic organics)? T2->C2 C2->S1 Yes S2 Neutralize to pH 5.5-9.5 C2->S2 No S3 Dispose via drain with excess water S2->S3 S4 Triple-rinse with solvent T3->S4 S5 Collect rinsate as Hazardous Waste S4->S5 S6 Dispose of clean bottle per institutional policy S4->S6

Caption: Decision pathway for the proper disposal of different laboratory waste streams.

References

Stability of ethyl 2-fluoropropionate under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ethyl 2-fluoropropionate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low Yield or No Product Formation in a Reaction

Possible Cause Troubleshooting Step Explanation
Degradation of this compound Verify the pH of the reaction mixture. Avoid strongly acidic or basic conditions if the ester is a key reactant.This compound, like other esters, is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 2-fluoropropionic acid and ethanol, reducing the amount of starting material available for the desired reaction.
Ensure the reaction temperature is not excessively high.Thermal decomposition can occur at elevated temperatures, leading to undesired side products and reduced yield.
Use anhydrous solvents and reagents if the reaction is sensitive to water.The presence of water can facilitate hydrolysis, especially under acidic or basic catalysis.
Incompatibility with Reagents Consider the nucleophilicity and basicity of the reagents used.Strong nucleophiles can attack the carbonyl carbon, leading to substitution or addition reactions. Strong bases can promote elimination reactions or deprotonation at the α-carbon.
Avoid strong Lewis acids if they are not essential for the reaction.Lewis acids can coordinate to the carbonyl oxygen or the fluorine atom, potentially activating the molecule for undesired side reactions.

Issue 2: Formation of Unexpected Side Products

Possible Cause Troubleshooting Step Explanation
Hydrolysis Analyze the side products for the presence of 2-fluoropropionic acid or its salts, and ethanol.This is a strong indicator that hydrolysis of the ester is occurring. Control the pH and water content of the reaction.
Elimination Check for the formation of ethyl acrylate.Under strongly basic conditions, elimination of hydrogen fluoride (HF) can occur, although the C-F bond is generally strong.
Reaction with Nucleophiles Characterize side products to identify fragments corresponding to the nucleophile used in the reaction.This indicates a competing nucleophilic acyl substitution or addition reaction.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to acidic conditions?

Q2: What is the stability of this compound under basic conditions?

A2: Under basic conditions, this compound can be saponified (hydrolyzed) to form the salt of 2-fluoropropionic acid and ethanol. This reaction is typically faster than acid-catalyzed hydrolysis. Strong bases may also promote other side reactions, such as elimination.

Q3: What is the thermal stability of this compound?

A3: The thermal stability of this compound has not been extensively reported. However, like many organic esters, it is expected to be stable at moderate temperatures. At higher temperatures, decomposition may occur, potentially through pathways such as pyrolysis, leading to the formation of smaller molecules. It is recommended to determine the thermal stability range for your specific experimental setup if high temperatures are required.

Q4: Can the fluorine atom be displaced in nucleophilic substitution reactions?

A4: The carbon-fluorine bond is exceptionally strong, making the fluoride ion a poor leaving group in nucleophilic substitution reactions. Therefore, displacement of the fluorine atom is generally difficult to achieve under standard nucleophilic substitution conditions and is not a common reaction pathway.

Q5: Are there any known incompatibilities with common reagents?

A5: Strong acids, strong bases, and strong nucleophiles can react with this compound, primarily through hydrolysis or other reactions at the ester group. Strong reducing agents can reduce the ester to an alcohol. Compatibility with specific reagents should be assessed on a case-by-case basis, considering the reaction conditions.

Data Presentation

Due to the limited availability of specific quantitative data for the stability of this compound, the following table provides a qualitative summary of its expected stability under different conditions. This information is based on the general reactivity of esters and fluorinated organic compounds.

Condition Stability Potential Degradation Products
Strongly Acidic (e.g., pH < 2) Low2-Fluoropropionic acid, Ethanol
Mildly Acidic (e.g., pH 4-6) Moderate2-Fluoropropionic acid, Ethanol (slow)
Neutral (pH ~7) HighMinimal hydrolysis
Mildly Basic (e.g., pH 8-10) Moderate2-Fluoropropionate salt, Ethanol
Strongly Basic (e.g., pH > 12) Low2-Fluoropropionate salt, Ethanol, Potential elimination products
Elevated Temperature (>150 °C) Moderate to LowDecomposition products (e.g., alkenes, CO2)
Presence of strong nucleophiles Moderate to LowProducts of nucleophilic acyl substitution

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound under different conditions. Researchers should adapt these protocols to their specific laboratory settings and analytical capabilities.

Protocol 1: Assessment of Stability under Acidic Conditions

  • Preparation of Solutions: Prepare buffer solutions at the desired acidic pH values (e.g., pH 2, 4, 6). Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Reaction Setup: In separate vials, add a known concentration of the this compound stock solution to each buffer solution. Ensure the final concentration of the organic solvent is low to maintain the desired aqueous pH.

  • Incubation: Incubate the vials at a constant temperature (e.g., 25 °C, 50 °C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base to a pH where the ester is stable.

  • Analysis: Analyze the samples using a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the remaining amount of this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation.

Protocol 2: Assessment of Thermal Stability

  • Sample Preparation: Place a known amount of pure this compound into a sealed, inert container (e.g., a glass ampoule under nitrogen).

  • Heating: Heat the sample in an oven or a thermogravimetric analysis (TGA) instrument at a controlled temperature or with a defined temperature ramp.

  • Analysis (Isothermal): If heating at a constant temperature, hold for a specific duration, then cool the sample and analyze its composition by GC or HPLC to determine the extent of decomposition.

  • Analysis (TGA): If using TGA, monitor the mass loss of the sample as a function of temperature to determine the onset of decomposition. The off-gases can be analyzed by mass spectrometry (MS) to identify decomposition products.

  • Data Analysis: For isothermal experiments, calculate the percentage of decomposition. For TGA, determine the decomposition temperature range.

Visualizations

Hydrolysis_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions EFP This compound H2O H₂O EFP_H Protonated Ester EFP->EFP_H + H⁺ Intermediate_B Tetrahedral Intermediate EFP->Intermediate_B + OH⁻ Intermediate_A Tetrahedral Intermediate EFP_H->Intermediate_A + H₂O FPA_A 2-Fluoropropionic Acid Intermediate_A->FPA_A EtOH_A Ethanol Intermediate_A->EtOH_A H_plus H⁺ FPA_B 2-Fluoropropionate Salt Intermediate_B->FPA_B EtOH_B Ethanol Intermediate_B->EtOH_B OH_minus OH⁻

Caption: Hydrolysis pathways of this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Stability Is this compound a Reactant? Start->Check_Stability Check_pH Check Reaction pH Check_Stability->Check_pH Yes Check_Reagents Review Reagent Compatibility Check_Stability->Check_Reagents No Acid_Base Strong Acid or Base Present? Check_pH->Acid_Base Check_Temp Check Reaction Temperature High_Temp Temperature > 150 °C? Check_Temp->High_Temp Strong_Nuc Strong Nucleophile/Base Present? Check_Reagents->Strong_Nuc Acid_Base->Check_Temp No Hydrolysis Potential Hydrolysis Acid_Base->Hydrolysis Yes High_Temp->Check_Reagents No Decomposition Potential Thermal Decomposition High_Temp->Decomposition Yes Side_Reaction Potential Side Reaction Strong_Nuc->Side_Reaction Yes Optimize_pH Optimize pH Hydrolysis->Optimize_pH Optimize_Temp Lower Temperature Decomposition->Optimize_Temp Optimize_Reagents Choose Milder Reagents Side_Reaction->Optimize_Reagents

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: Troubleshooting Reactions with Ethyl 2-Fluoropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl 2-fluoropropionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results in reactions involving this versatile reagent. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your experiments with this compound.

Issue 1: Low Yield or No Reaction in Nucleophilic Substitution

You are attempting a nucleophilic substitution reaction with this compound (e.g., with an amine or other nucleophile) but observe a low yield of the desired product or no reaction at all.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Inactive Nucleophile - Check Purity and Freshness: Ensure your nucleophile is pure and has not degraded during storage. For example, some amines can be oxidized over time. - Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or a primary/secondary amine), consider converting it to its more nucleophilic conjugate base using a non-nucleophilic base (e.g., sodium hydride for an alcohol).
Poor Leaving Group Ability of Fluoride Although fluorine is a reasonably good leaving group in α-fluoroesters due to the electron-withdrawing nature of the ester, its leaving group ability can be influenced by reaction conditions. - Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile, thus increasing its reactivity.
Presence of Moisture Water can react with and neutralize anionic nucleophiles and can also lead to hydrolysis of the ester. - Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature The reaction may be too slow at the current temperature. - Increase Temperature: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or GC-MS. Be cautious, as excessively high temperatures can lead to side reactions like elimination or decomposition.
Steric Hindrance Significant steric bulk on either the nucleophile or around the reaction center of this compound can hinder the reaction. - Less Hindered Reagents: If possible, consider using a less sterically hindered nucleophile.
Issue 2: Formation of an Unexpected Elimination Product (Ethyl Acrylate)

Instead of the expected substitution product, you are observing the formation of ethyl acrylate.

Potential Causes and Solutions:

The formation of ethyl acrylate is a result of an elimination reaction (E2) competing with the desired nucleophilic substitution (SN2). The choice of base and reaction conditions are critical in determining the ratio of these two products.

Factor To Favor Substitution (SN2) To Favor Elimination (E2)
Base/Nucleophile Use a strong, but not sterically hindered nucleophile (e.g., sodium ethoxide, primary amines).Use a strong, sterically hindered base (e.g., potassium tert-butoxide).
Temperature Lower reaction temperatures generally favor substitution.Higher reaction temperatures favor elimination.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SN2 reactions.Ethanol as a solvent can encourage elimination.

Troubleshooting Workflow for Substitution vs. Elimination:

G start Unexpected Elimination Product (Ethyl Acrylate) base Is the base sterically hindered? (e.g., t-BuOK) start->base temp Is the reaction temperature high? base->temp No sol_base Switch to a less hindered base (e.g., NaOEt, NaCN) base->sol_base Yes solvent Is the solvent protic? (e.g., Ethanol) temp->solvent No sol_temp Lower the reaction temperature temp->sol_temp Yes sol_solvent Use a polar aprotic solvent (e.g., DMF, DMSO) solvent->sol_solvent Yes end Increased Yield of Substitution Product solvent->end No sol_base->end sol_temp->end sol_solvent->end

A logical workflow for troubleshooting elimination side reactions.
Issue 3: Hydrolysis of the Ester Group

You are observing the formation of 2-fluoropropionic acid, indicating hydrolysis of the ethyl ester.

Potential Causes and Solutions:

Ester hydrolysis can occur under both acidic and basic conditions.

Condition Cause Solution
Acidic Conditions Traces of acid in your reagents or glassware can catalyze hydrolysis, especially in the presence of water.- Neutralize any acidic impurities in your starting materials. - Ensure all glassware is thoroughly cleaned and dried.
Basic Conditions Strong bases used in the reaction can promote saponification (base-mediated hydrolysis).- Use the minimum effective amount of base. - Perform the reaction at lower temperatures to slow the rate of hydrolysis. - If possible, choose a base that is less prone to causing hydrolysis.

Hydrolysis Rate Comparison of Esters:

pH Condition Relative Rate of Hydrolysis
Strongly Acidic (pH < 3) Moderate
Neutral (pH ~7) Very Slow
Strongly Basic (pH > 11) Fast

Frequently Asked Questions (FAQs)

Q1: How can I purify my reaction mixture containing this compound and its products?

A1: The purification method will depend on the properties of your product and any byproducts.

  • Distillation: If your product is thermally stable and has a significantly different boiling point from the starting material and byproducts, fractional distillation under reduced pressure can be an effective purification method.

  • Column Chromatography: For non-volatile products or for separating mixtures with close boiling points, column chromatography on silica gel is a standard technique. A range of solvent systems, typically starting with non-polar eluents (e.g., hexanes) and gradually increasing polarity (e.g., with ethyl acetate), can be used.

  • Aqueous Workup: An initial aqueous workup can help remove water-soluble impurities, salts, and unreacted polar reagents. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a saturated aqueous solution (e.g., sodium bicarbonate to neutralize acids, brine to reduce the solubility of organic compounds in the aqueous layer).

Q2: What analytical techniques are recommended for monitoring the progress of my reaction?

A2:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitatively monitoring the disappearance of starting materials and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both monitoring reaction progress and identifying the components of your reaction mixture, including starting materials, products, and byproducts. It provides retention time information for quantification and mass spectra for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to analyze aliquots of the reaction mixture to determine the conversion of starting material and the formation of products. ¹⁹F NMR is particularly useful for reactions involving fluorinated compounds.

Q3: I suspect my starting material, this compound, is impure. What are common impurities and how can I check for them?

A3: Common impurities in commercially available this compound can include:

  • Starting materials from synthesis: Such as ethyl 2-chloropropionate or ethyl 2-hydroxypropionate.

  • Solvents used in synthesis or purification.

  • Byproducts from the fluorination reaction.

You can check the purity of your starting material using GC-MS. A pure sample should show a single major peak with the expected mass spectrum. The presence of other peaks would indicate impurities.

Q4: Can this compound undergo thermal decomposition?

A4: While this compound is relatively stable, it can decompose at elevated temperatures. The exact decomposition products and pathways are not extensively documented in the literature. However, based on studies of similar fluoro-organic compounds, potential decomposition pathways could involve the elimination of HF or other fragmentation processes. It is advisable to avoid excessively high temperatures during reactions and purification to minimize the risk of decomposition.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline, diethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.0-1.2 eq) to the reaction mixture. If the amine salt is used or if an acid scavenger is needed, add a base (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Add this compound and solvent to flask B 2. Add amine and optional base A->B C 3. Stir at desired temperature B->C D 4. Monitor by TLC/GC-MS C->D E 5. Aqueous workup and extraction D->E F 6. Dry and concentrate E->F G 7. Purify by chromatography or distillation F->G

A typical workflow for a nucleophilic substitution reaction.
General Protocol for GC-MS Analysis of Reaction Mixture

This protocol outlines a general procedure for analyzing a reaction mixture containing this compound and related compounds.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for separating polar and non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or acid).

  • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration appropriate for GC-MS analysis (typically in the ppm range).

  • Filter the diluted sample if it contains solid particles.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify the peaks corresponding to the starting material, product, and any byproducts by comparing their mass spectra with known standards or library databases.

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Validation & Comparative

A Comparative Analysis of Reactivity: Ethyl 2-Fluoropropionate vs. Ethyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the selection of appropriate starting materials and intermediates is paramount to achieving desired reaction outcomes and timelines. The reactivity of alpha-halocarbonyl compounds is of particular interest due to their versatility as building blocks. This guide provides an objective comparison of the reactivity of ethyl 2-fluoropropionate and ethyl 2-chloropropionate, supported by established chemical principles and representative experimental data.

Executive Summary

The primary determinant of reactivity in nucleophilic substitution reactions involving ethyl 2-halopropionates is the nature of the halogen atom at the alpha-position. Due to the significantly higher bond strength of the carbon-fluorine (C-F) bond compared to the carbon-chlorine (C-Cl) bond, and the lower stability of the fluoride ion as a leaving group, This compound is substantially less reactive than ethyl 2-chloropropionate in typical nucleophilic substitution reactions. This difference in reactivity can be leveraged by chemists to achieve selective reactions in complex molecules or to control the rate of a reaction.

Theoretical Framework: Nucleophilic Substitution (SN2)

The predominant reaction mechanism for primary and secondary alpha-halo esters with good nucleophiles is the bimolecular nucleophilic substitution (SN2) pathway. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

  • Rate = k[Alkyl Halide][Nucleophile] [1][2]

Key factors influencing the rate of an SN2 reaction include the nature of the leaving group and steric hindrance at the reaction center.

Leaving Group Ability

A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage. Weaker bases are generally better leaving groups.[3][4] When comparing the halide ions, the order of leaving group ability is:

I⁻ > Br⁻ > Cl⁻ > F⁻ [3]

This trend is a consequence of the increasing basicity of the halide anions as you move up the group in the periodic table. Fluoride (F⁻) is a relatively strong base and therefore a poor leaving group in SN2 reactions.[3][4]

Carbon-Halogen Bond Strength

The strength of the carbon-halogen bond must be overcome during the substitution reaction. The bond dissociation energies follow the trend:

C-F > C-Cl > C-Br > C-I

The very strong C-F bond (approximately 115 kcal/mol) requires significantly more energy to break compared to the C-Cl bond (approximately 81 kcal/mol), thus slowing down the reaction rate for fluoro-compounds.[4]

Quantitative Data Comparison

PropertyThis compoundEthyl 2-ChloropropionateReference
Leaving Group F⁻ (Fluoride)Cl⁻ (Chloride)
Leaving Group Ability PoorModerate[3][4]
C-X Bond Strength High (~115 kcal/mol)Moderate (~81 kcal/mol)[4]
Relative Reactivity LowHighInferred from leaving group ability trends

Note: The bond strength values are approximate for a generic C-X bond and can vary slightly based on the specific molecular structure.

Experimental Protocol: Comparative Kinetic Analysis of Hydrolysis

To quantitatively compare the reactivity of this compound and ethyl 2-chloropropionate, a kinetic study of their hydrolysis can be performed. The rate of hydrolysis can be monitored by titrating the propionic acid formed at various time intervals.

Objective: To determine and compare the rate constants for the alkaline hydrolysis of this compound and ethyl 2-chloropropionate.

Materials:

  • This compound

  • Ethyl 2-chloropropionate

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol (solvent)

  • Phenolphthalein indicator

  • Distilled water

  • Thermostated water bath

  • Burette, pipettes, conical flasks, stopwatches

Procedure:

  • Reaction Setup:

    • Prepare two separate reaction flasks, one for each ester.

    • In each flask, place a known volume of ethanol.

    • Place the flasks in a thermostated water bath to equilibrate at a constant temperature (e.g., 25°C).

    • In separate containers, bring the ester and the standardized NaOH solution to the same temperature.

  • Initiation of Reaction:

    • Simultaneously add a known volume of the respective ester and the standardized NaOH solution to each reaction flask.

    • Start the stopwatches immediately upon addition. The initial concentrations of the ester and NaOH should be equal.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 10, 20, 30, 60, 90, and 120 minutes), withdraw a known volume (aliquot) of the reaction mixture from each flask.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of a standard acid solution (e.g., HCl) in excess, or by placing it in an ice bath to significantly slow the reaction.

  • Titration:

    • Titrate the unreacted NaOH in the quenched aliquot with a standardized solution of a strong acid (e.g., HCl) using phenolphthalein as an indicator.

    • Record the volume of the titrant used.

  • Data Analysis:

    • The concentration of unreacted ester at each time point can be calculated from the amount of NaOH consumed.

    • For a second-order reaction with equal initial concentrations of reactants, the rate constant (k) can be determined by plotting 1/[Ester] versus time. The slope of the resulting straight line will be equal to k.

    • Compare the calculated rate constants for this compound and ethyl 2-chloropropionate.

Expected Outcome: The rate constant for the hydrolysis of ethyl 2-chloropropionate will be significantly larger than that for this compound, confirming its higher reactivity.

Visualizing the SN2 Reaction Pathway

The following diagram illustrates the concerted mechanism of an SN2 reaction, which is the expected pathway for the nucleophilic substitution of both this compound and ethyl 2-chloropropionate.

SN2_Mechanism cluster_legend Legend Reactants Nucleophile (Nu⁻) + Ethyl 2-halopropionate TransitionState Transition State [Nu---C---X]⁻ Reactants->TransitionState Attack of Nucleophile Products Product + Halide Ion (X⁻) TransitionState->Products Departure of Leaving Group l1 Nu⁻ = Nucleophile l2 X = F or Cl

Caption: Generalized SN2 reaction pathway for ethyl 2-halopropionates.

Logical Relationship of Factors Affecting Reactivity

The interplay between bond strength and leaving group ability dictates the overall reactivity of the two compounds. This relationship can be visualized as follows:

Reactivity_Factors cluster_F This compound cluster_Cl Ethyl 2-chloropropionate F_Bond Strong C-F Bond F_Reactivity Low Reactivity F_Bond->F_Reactivity Increases Activation Energy F_LG Poor Leaving Group (F⁻) F_LG->F_Reactivity Destabilizes Transition State Cl_Bond Weaker C-Cl Bond Cl_Reactivity High Reactivity Cl_Bond->Cl_Reactivity Lowers Activation Energy Cl_LG Better Leaving Group (Cl⁻) Cl_LG->Cl_Reactivity Stabilizes Transition State

Caption: Factors influencing the relative reactivity of ethyl 2-halopropionates.

Conclusion

The chemical properties inherent to the carbon-halogen bond dictate a clear difference in reactivity between this compound and ethyl 2-chloropropionate. The stronger C-F bond and the poor leaving group ability of the fluoride ion render this compound significantly less susceptible to nucleophilic attack compared to its chlorinated counterpart. This fundamental understanding is crucial for medicinal chemists and process development scientists in designing synthetic routes, predicting reaction outcomes, and optimizing reaction conditions. For applications requiring rapid and efficient nucleophilic substitution, ethyl 2-chloropropionate is the superior choice. Conversely, the relative inertness of the C-F bond in this compound can be advantageous in contexts where this functional group needs to be preserved while other transformations are carried out elsewhere in the molecule.

References

Spectroscopic Analysis for the Structural Confirmation of Ethyl 2-Fluoropropionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel and existing chemical entities is paramount. This guide provides a comparative spectroscopic analysis of ethyl 2-fluoropropionate against its non-fluorinated and chlorinated analogs, ethyl propionate and ethyl 2-chloropropionate. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document serves as a practical reference for the structural elucidation of these compounds.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule. Therefore, rigorous spectroscopic analysis is essential to confirm its structure and differentiate it from similar esters. This guide focuses on the interpretation of 1H NMR, 13C NMR, and mass spectra to unequivocally identify this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its analogs.

1H NMR Data

Table 1: 1H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound ~4.9-5.1dq~48 (H-F), ~7.1 (H-H)CH-F
~4.2q~7.1O-CH2-CH3
~1.5dd~24 (H-F), ~7.1 (H-H)CH3-CHF
~1.3t~7.1O-CH2-CH3
Ethyl propionate 4.13q7.1O-CH2-CH3
2.32q7.5CH3-CH2-CO
1.26t7.1O-CH2-CH3
1.14t7.5CH3-CH2-CO
Ethyl 2-chloropropionate ~4.3q~6.9CH-Cl
~4.2q~7.1O-CH2-CH3
~1.7d~6.9CH3-CHCl
~1.3t~7.1O-CH2-CH3

Note: The chemical shifts and coupling constants for this compound and ethyl 2-chloropropionate are approximate values based on typical spectroscopic trends and may vary slightly depending on the experimental conditions.

13C NMR Data

Table 2: 13C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound ~169 (d, J(C-F) ≈ 22 Hz)C=O
~88 (d, J(C-F) ≈ 180 Hz)CH-F
~62O-CH2-CH3
~18 (d, J(C-F) ≈ 23 Hz)CH3-CHF
~14O-CH2-CH3
Ethyl propionate 174.6C=O
60.4O-CH2-CH3
27.6CH3-CH2-CO
14.2O-CH2-CH3
9.2CH3-CH2-CO
Ethyl 2-chloropropionate ~170C=O
~62O-CH2-CH3
~55CH-Cl
~22CH3-CHCl
~14O-CH2-CH3

Note: The chemical shifts for this compound and ethyl 2-chloropropionate are approximate values. The carbon signals of this compound are split into doublets due to coupling with the fluorine atom.

Mass Spectrometry Data

Table 3: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] (Relative Intensity %)
This compound 120101 ([M-F]+), 73 ([M-OCH2CH3]+), 47 ([CH3CHF]+)
Ethyl propionate 10274 ([M-C2H4]+, McLafferty rearrangement), 57 ([CH3CH2CO]+, base peak), 29 ([C2H5]+)[1]
Ethyl 2-chloropropionate 136/138 (approx. 3:1 ratio)101 ([M-Cl]+), 91/93 ([M-OCH2CH3]+), 63/65 ([CH3CHCl]+)

Note: The fragmentation of this compound and ethyl 2-chloropropionate is predicted based on common fragmentation patterns. The presence of chlorine in ethyl 2-chloropropionate results in characteristic isotopic peaks (M+ and M+2).

Experimental Protocols

NMR Spectroscopy

A sample of the analyte (5-10 mg) was dissolved in deuterated chloroform (CDCl3, 0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The 1H and 13C NMR spectra were recorded on a 400 MHz NMR spectrometer. For 1H NMR, 16 scans were acquired with a relaxation delay of 1 second. For 13C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Mass Spectrometry

Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a gas chromatograph. The ionization energy was set to 70 eV, and the source temperature was maintained at 230 °C. The mass analyzer was scanned over a range of m/z 10-200.

Visualization of Analytical Workflow

The logical flow of the spectroscopic analysis for the structural confirmation of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound Synthesis Purification Purification Sample->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of this compound NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural confirmation of this compound.

Discussion

The spectroscopic data presented provides a clear and objective comparison for the structural confirmation of this compound.

In the 1H NMR spectrum , the most telling feature for this compound is the doublet of quartets for the proton on the carbon bearing the fluorine atom (CH-F). This complex splitting pattern arises from coupling to both the adjacent methyl protons and the fluorine atom. In contrast, ethyl propionate shows two distinct triplets and two quartets, characteristic of two ethyl groups. Ethyl 2-chloropropionate exhibits a quartet for the proton on the chlorine-bearing carbon, lacking the large coupling to fluorine.

The 13C NMR spectrum of this compound is distinguished by the splitting of the carbon signals for the carbonyl, the fluorinated methine, and the adjacent methyl group into doublets due to C-F coupling. The magnitude of the one-bond C-F coupling constant (¹JCF) is typically large (around 180 Hz), providing a definitive marker for the presence of a fluorine atom. This feature is absent in the spectra of the other two esters.

Mass spectrometry provides the molecular weight of the compound. This compound will show a molecular ion peak at m/z 120. Its fragmentation pattern will be influenced by the presence of the electronegative fluorine atom. Ethyl propionate has a molecular ion at m/z 102 and a characteristic base peak at m/z 57. Ethyl 2-chloropropionate will exhibit a distinctive isotopic pattern for its molecular ion (m/z 136 and 138 in a ~3:1 ratio) due to the natural abundance of the 35Cl and 37Cl isotopes.

Conclusion

The combination of 1H NMR, 13C NMR, and mass spectrometry provides a powerful and unambiguous method for the structural confirmation of this compound. The unique spectroscopic signatures arising from the presence of the fluorine atom, namely the characteristic H-F and C-F coupling constants in NMR and the specific molecular weight in mass spectrometry, allow for its clear differentiation from its non-fluorinated and chlorinated analogs. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of fluorinated organic molecules.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Ethyl 2-Fluoropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of ethyl 2-fluoropropionate is critical for ensuring the quality, safety, and efficacy of final products. This guide provides a detailed comparison of three prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). The objective is to offer a comprehensive overview of their respective methodologies, performance characteristics, and ideal applications, supported by detailed experimental protocols.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, the nature of potential impurities, and the availability of instrumentation. Gas Chromatography is a common and effective method for volatile compounds like this compound.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) also provide valuable purity and structural information.[1] High-Performance Liquid Chromatography offers a versatile alternative, particularly for less volatile impurities.

Data Presentation: A Summary of Performance

The following table summarizes the typical performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of small organic molecules like this compound. These values are representative and can vary based on the specific instrumentation and experimental conditions.

Analytical Method Principle Limit of Detection (LOD) Limit of Quantitation (LOQ) Precision (%RSD) Key Advantages Key Disadvantages
GC-FID Separation based on boiling point and interaction with a stationary phase.[1]Low ppm range~10 ppm[1]< 2%[1]High resolution for volatile impurities, robust, and widely available.[1][2]Destructive to the sample, requires calibration with standards.[1]
HPLC-UV Separation based on polarity and interaction with a stationary phase, with detection via UV absorbance.0.1-10 ng/mL[3]0.06 - 20.4 mg/mL[4][5]< 5%Versatile for a wide range of compounds, non-destructive.Lower sensitivity for compounds with weak UV chromophores, requires high-purity solvents.
qNMR (¹H and ¹⁹F) Measures the nuclear magnetic resonance of ¹H or ¹⁹F nuclei.[6]~0.1 mol%[1]~0.5 mol%[1]< 5%[1]Provides structural information, non-destructive, can identify unknown impurities, does not require an identical standard for the analyte.[1][6][7]Lower sensitivity than GC, requires a high-purity internal standard.[1]

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for assessing the purity of volatile compounds such as this compound. The flame ionization detector offers excellent sensitivity for organic compounds.

Objective: To determine the purity of this compound by separating it from volatile impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID).

  • Column: DB-624, 30 m x 0.53 mm ID, 1.0 µm film thickness (or equivalent polar capillary column).[2]

  • Carrier Gas: Nitrogen or Helium, at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 240°C.[4]

  • Detector Temperature: 250°C.[4]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.[1]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample solution into the GC system.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile method suitable for quantifying the analyte and detecting non-volatile or thermally labile impurities. Since this compound lacks a strong chromophore, a low UV wavelength is required for detection.

Objective: To quantify the purity of this compound and detect potential non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity LC System or equivalent with a UV detector.[8]

  • Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.[8]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of about 0.5 mg/mL.

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Analysis: Purity is determined by comparing the peak area of the analyte to that of a certified reference standard. The area percent method can also be used to estimate the level of impurities.

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte itself.[6] It relies on a high-purity internal standard. Both ¹H-NMR and ¹⁹F-NMR can be employed.

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher, equipped with a broadband probe.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard:

    • For ¹H-NMR: A high-purity standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).[6]

    • For ¹⁹F-NMR: A high-purity fluorine-containing standard (e.g., trifluoroacetic acid or 3,5-bis(trifluoromethyl)benzoic acid).[7][10]

  • Key Acquisition Parameters:

    • Pulse Program: Standard single pulse experiment.

    • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 20-35 seconds for quantitative accuracy).[10]

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen internal standard into an NMR tube.[11] Add a known volume of the deuterated solvent and ensure complete dissolution.

  • Data Acquisition: Acquire the NMR spectrum using the optimized quantitative parameters.

  • Data Analysis: After processing the spectrum (phasing and baseline correction), carefully integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizations

Purity_Analysis_Workflow General Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting start Obtain Sample of This compound weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve analysis Perform Analysis (GC, HPLC, or NMR) dissolve->analysis acquire Acquire Raw Data (Chromatogram/Spectrum) analysis->acquire process Integrate Peaks & Process Data acquire->process calculate Calculate Purity process->calculate report Generate Report calculate->report

Caption: General workflow for purity determination.

Method_Comparison Comparison of Analytical Methods cluster_gc GC-FID cluster_hplc HPLC-UV cluster_nmr qNMR center This compound Purity Analysis gc_adv High Sensitivity for Volatiles center->gc_adv Best for hplc_adv Good for Non-Volatiles center->hplc_adv Alternative for nmr_adv Absolute Quantification & Structural Info center->nmr_adv Primary Method for gc_dis Thermally Dependent hplc_dis Weak UV Chromophore nmr_dis Lower Sensitivity

Caption: Comparison of analytical method attributes.

References

Comparative study of different synthetic routes to ethyl 2-fluoropropionate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Ethyl 2-Fluoropropionate

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, owing to the unique properties conferred by the fluorine atom. This guide provides a comparative analysis of three primary synthetic routes to this compound, starting from ethyl 2-chloropropionate, ethyl 2-bromopropionate, and ethyl 2-hydroxypropionate. The comparison is based on experimental data for reaction yield, purity, conditions, and reagents.

Data Presentation

The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their performance.

Starting MaterialReagentsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Purity/Selectivity (%)
Ethyl 2-chloropropionateHydrogen fluorideTitanium tetrachloride602477.798.2 (GC) / 87.0 (Selectivity)[1][2]
Ethyl 2-chloropropionatePotassium fluorideNone180-190Not Specified56Not Specified[1]
Ethyl 2-bromopropionatePotassium fluorideTributylhexadecylphosphonium bromide60Not Specified80Not Specified[1]
Ethyl 2-bromopropionatePotassium fluorideAcetamide130-165Not Specified53Not Specified[1]
Ethyl 2-hydroxypropionateBis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)Dichloromethane25Not Specified73Not Specified[1][2]
Ethyl 2-hydroxypropionateTrifluoromethanesulfonyl fluoride1,3,5-trimethylbenzene-40 to 20Not Specified72Not Specified[1]
(S)-Methyl lactate*Tetrafluoroethyldimethylamine (TFEDMA)None or CH₂Cl₂<30 then RT128398 (Content), 96 (ee)

*Data for methyl lactate is presented as a close analog, with the original source suggesting applicability to other alkyl lactates.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further study.

Synthesis from Ethyl 2-Chloropropionate with Hydrogen Fluoride

This method utilizes a halogen exchange reaction with hydrogen fluoride, catalyzed by a Lewis acid.

Procedure: In a stainless steel reaction kettle, 100g of ethyl 2-chloropropionate, 120g of hydrogen fluoride, and 2.0g of titanium tetrachloride are combined.[1][2] The mixture is stirred and allowed to react at 60°C for 24 hours.[1][2] After the reaction is complete, the solution is carefully poured into ice water and mixed thoroughly. The organic layer is separated using a separatory funnel to yield the crude this compound.[1][2] The crude product is then purified by distillation under reduced pressure to obtain the final product.[1][2]

Synthesis from Ethyl 2-Bromopropionate with Potassium Fluoride and Phase Transfer Catalyst

This nucleophilic substitution reaction is facilitated by a phase transfer catalyst, allowing the use of an inorganic fluoride salt.

Procedure: In a reaction vessel, ethyl 2-bromopropionate is mixed with potassium fluoride. Tributylhexadecylphosphonium bromide is added as a phase transfer catalyst.[1] The reaction mixture is heated to 60°C and stirred until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC). After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by distillation.

Synthesis from Ethyl 2-Hydroxypropionate with Deoxo-Fluor

This method involves the conversion of a hydroxyl group to a fluorine atom using a fluorinating agent.

Procedure: To a solution of ethyl 2-hydroxypropionate in dichloromethane, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is added at 25°C.[1][2] The reaction is stirred until completion. The reaction mixture is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by distillation.

Mandatory Visualization

The following diagrams illustrate the synthetic workflows for the described routes.

B This compound Reagents1 HF, TiCl₄ A A

Caption: Synthesis from Ethyl 2-chloropropionate.

C Ethyl 2-bromopropionate D This compound C->D 60°C Reagents2 KF, Tributylhexadecyl- phosphonium bromide

Caption: Synthesis from Ethyl 2-bromopropionate.

E Ethyl 2-hydroxypropionate F This compound E->F 25°C Reagents3 Deoxo-Fluor, CH₂Cl₂

Caption: Synthesis from Ethyl 2-hydroxypropionate.

References

A Comparative Guide to the Validation of Enantiomeric Excess in Chiral Ethyl 2-Fluoropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical quality attribute for chiral molecules in the pharmaceutical and fine chemical industries. Ethyl 2-fluoropropionate, a key building block in the synthesis of various bioactive compounds, requires robust and reliable analytical methods to validate its enantiomeric purity. This guide provides a comparative overview of the primary analytical techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents. While specific experimental data for the enantioselective separation of this compound is not extensively published, this guide utilizes data from structurally analogous compounds to provide a practical comparison of expected performance.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and Chiral NMR Spectroscopy for the determination of the enantiomeric excess of a compound like this compound.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral NMR with Chiral Solvating Agents (CSAs)
Principle Differential partitioning of volatile enantiomers with a chiral stationary phase in a capillary column.[1]Differential interaction of enantiomers with a chiral stationary phase in a column with a liquid mobile phase.Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift non-equivalence.
Typical Analytes Volatile and thermally stable compounds.[1]Broad range of compounds, including non-volatile and thermally labile molecules.[1]Soluble compounds with suitable functional groups for interaction with the CSA.
Sample Throughput HighMedium to HighHigh
Resolution ExcellentVery Good to ExcellentModerate
Sensitivity High (FID, MS detectors)High (UV, MS detectors)Lower (requires higher sample concentration)
Solvent Consumption LowHighLow
Method Development Can be time-consumingCan be complex and time-consumingRelatively rapid
Instrumentation Cost ModerateHighHigh (NMR spectrometer)

Experimental Protocols

Chiral Gas Chromatography (GC-FID)

This protocol is based on established methods for the chiral separation of ethyl 2-halopropionates and other small esters.[2]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A cyclodextrin-based stationary phase is recommended, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a derivatized β-cyclodextrin (e.g., heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).[3]

GC Conditions:

  • Carrier Gas: Hydrogen or Helium.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program: 60 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, hold for 5 min. (This is a starting point and should be optimized).

  • Detector Temperature: 250 °C.

Sample Preparation:

  • Prepare a stock solution of racemic this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to determine the limit of detection and quantification.

  • For the sample to be analyzed, prepare a solution of similar concentration.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on general principles for the separation of small chiral esters.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is a good starting point, such as a 250 mm x 4.6 mm ID, 5 µm particle size column with cellulose or amylose derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

HPLC Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) may be necessary.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the racemic standard and the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as in GC.

¹H-NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method provides a rapid determination of enantiomeric excess without chromatographic separation.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA): A common choice for esters is a chiral alcohol such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of a chiral acid.

Procedure:

  • Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of the deuterated solvent in an NMR tube.

  • Acquire a standard ¹H-NMR spectrum.

  • Add a molar equivalent of the chosen CSA to the NMR tube.

  • Gently mix the sample and acquire another ¹H-NMR spectrum.

Data Analysis:

  • The presence of the CSA should induce a chemical shift difference between the signals of the two enantiomers. The methyl or ethyl ester protons are often good reporter signals.

  • The enantiomeric excess is determined by integrating the separated signals corresponding to each enantiomer. The calculation is analogous to the chromatographic methods.

Mandatory Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample This compound Sample Solvent Volatile Solvent Sample->Solvent Dilution Dilution Solvent->Dilution Injector GC Injector Dilution->Injector Column Chiral GC Column Injector->Column Detector FID Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation Method_Selection Start Start: Need to determine ee of this compound Volatile Is the sample volatile and thermally stable? Start->Volatile GC Chiral GC Volatile->GC Yes HPLC Chiral HPLC Volatile->HPLC No HighThroughput Need rapid, high-throughput screening? GC->HighThroughput HPLC->HighThroughput NMR Chiral NMR with CSA HighThroughput->GC No, prioritize resolution HighThroughput->NMR Yes

References

Reactivity of Ethyl 2-Fluoropropionate Compared to Other Alpha-Halo Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ethyl 2-fluoropropionate and its heavier alpha-halo ester analogues—ethyl 2-chloropropionate, ethyl 2-bromopropionate, and ethyl 2-iodopropionate—in the context of nucleophilic substitution reactions. The selection of an appropriate alpha-halo ester is a critical decision in the synthesis of many pharmaceutical intermediates and other fine chemicals. This document summarizes the well-established principles of reactivity, presents available experimental data for comparison, details a general experimental protocol for kinetic analysis, and provides visualizations of the underlying chemical processes to aid in experimental design and interpretation.

Introduction to Alpha-Halo Ester Reactivity

Alpha-halo esters are versatile building blocks in organic synthesis, primarily utilized as electrophiles in nucleophilic substitution reactions. The reactivity of these compounds is largely governed by the nature of the halogen atom at the alpha-position. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs.

The rate of an SN2 reaction is dependent on several factors, including the strength of the nucleophile, steric hindrance at the reaction center, the solvent, and the nature of the leaving group. When comparing the four alpha-halo esters in this guide, the primary determinant of their relative reactivity is the ability of the halide to act as a leaving group.

The Decisive Role of the Leaving Group

The efficiency of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. The basicity of the halide ions follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is the reverse: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is a direct result of the strength of the carbon-halogen (C-X) bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodide the best leaving group, while the C-F bond is the strongest, rendering fluoride the poorest leaving group.[1]

This established order of leaving group ability dictates the general reactivity trend for ethyl 2-halopropionates in SN2 reactions:

Ethyl 2-iodopropionate > Ethyl 2-bromopropionate > Ethyl 2-chloropropionate > this compound

Comparative Experimental Data

While the qualitative reactivity trend is well-established, obtaining direct comparative kinetic data for the nucleophilic substitution of all four ethyl 2-halopropionates under identical synthetic conditions is challenging in the existing literature. However, a study on the reactivity of ethyl α-halogenated acetates with the model nucleophile glutathione provides a quantitative comparison that directly reflects the expected trend for the corresponding propionates.[2]

The study measured the reactivity of ethyl iodoacetate (EIAC), ethyl bromoacetate (EBAC), ethyl chloroacetate (ECAC), and ethyl fluoroacetate (EFAC) with glutathione. The results clearly demonstrate the expected reactivity hierarchy.

Alpha-Halo EsterRelative Reactivity with Glutathione
Ethyl iodoacetate (EIAC)Highly Reactive
Ethyl bromoacetate (EBAC)Reactive
Ethyl chloroacetate (ECAC)Less Reactive
Ethyl fluoroacetate (EFAC)No Reactivity Observed

Data sourced from a study on the mixture toxicity of SN2-reactive soft electrophiles.[2]

This data quantitatively supports the reactivity trend predicted by leaving group ability. Ethyl iodoacetate and ethyl bromoacetate were found to be rapidly reactive, while ethyl chloroacetate was significantly less reactive. Notably, ethyl fluoroacetate showed no reactivity under the experimental conditions, highlighting its substantially lower reactivity compared to the other alpha-halo esters.[2]

Experimental Protocols

To quantitatively determine the reactivity of ethyl 2-halopropionates, a kinetic analysis of their reaction with a chosen nucleophile can be performed. A general protocol for monitoring the reaction kinetics using High-Performance Liquid Chromatography (HPLC) is provided below.

Objective: To determine the second-order rate constants for the reaction of ethyl 2-halopropionates with a nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetone) at a constant temperature.

Materials:

  • This compound

  • Ethyl 2-chloropropionate

  • Ethyl 2-bromopropionate

  • Ethyl 2-iodopropionate

  • Nucleophile (e.g., sodium azide)

  • Solvent (e.g., HPLC-grade acetone)

  • Internal standard (a non-reactive compound for chromatographic normalization)

  • Thermostatted reaction vessel

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each ethyl 2-halopropionate, the nucleophile, and the internal standard in the chosen solvent at known concentrations.

  • Reaction Setup: In a thermostatted reaction vessel, combine the solutions of the alpha-halo ester and the internal standard. Allow the solution to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the reaction by adding the nucleophile solution to the reaction vessel and start a timer.

  • Reaction Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid dilution with a cold solvent).

  • HPLC Analysis: Inject the quenched sample into the HPLC system. The HPLC method should be developed to achieve good separation of the starting alpha-halo ester, the product, and the internal standard.

  • Data Acquisition: Record the peak areas of the starting material and the internal standard at each time point.

  • Data Analysis:

    • Normalize the peak area of the alpha-halo ester at each time point using the peak area of the internal standard.

    • Plot the natural logarithm of the concentration of the alpha-halo ester versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess), this plot should be linear, and the pseudo-first-order rate constant can be determined from the slope.

    • The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile.

Visualizing the Reaction and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and a general experimental workflow for kinetic analysis.

Caption: SN2 mechanism for nucleophilic substitution on an alpha-halo ester.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Ester, Nucleophile, Internal Standard) B Thermostat Reaction Vessel A->B C Initiate Reaction by adding Nucleophile B->C D Withdraw and Quench Aliquots at Time Intervals C->D E HPLC Analysis of Quenched Samples D->E F Determine Peak Areas E->F G Calculate Rate Constants F->G

Caption: General experimental workflow for kinetic analysis of SN2 reactions.

Conclusion

The reactivity of ethyl 2-halopropionates in nucleophilic substitution reactions is predominantly dictated by the leaving group ability of the alpha-halogen. The established trend, from most to least reactive, is iodo > bromo > chloro > fluoro. Experimental data, although from a toxicological study, quantitatively supports this trend, with this compound exhibiting significantly lower reactivity compared to its heavier halogen counterparts. For synthetic applications requiring a highly reactive alpha-halo ester, the iodo- or bromo-derivatives are preferable. Conversely, the lower reactivity of this compound can be advantageous in situations where greater stability is required or when selective reaction at another site in a multifunctional molecule is desired. The choice of alpha-halo ester should therefore be carefully considered based on the specific requirements of the synthetic transformation.

References

The Strategic Advantage of Ethyl 2-Fluoropropionate in Fluorination Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal and agricultural chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing pharmacological and physicochemical properties. Ethyl 2-fluoropropionate, a key fluorinated building block, offers a reliable and efficient method for introducing the valuable α-fluoropropionate moiety. This guide provides a comprehensive comparison of the building block approach using this compound against the alternative strategy of late-stage fluorination, supported by experimental data and detailed protocols.

The Building Block Approach vs. Late-Stage Fluorination: A Strategic Overview

The synthesis of fluorinated molecules can be broadly categorized into two strategic approaches: the use of pre-fluorinated building blocks and late-stage fluorination. The building block approach, exemplified by the use of this compound, involves the incorporation of a fluorine-containing fragment into a larger molecule. In contrast, late-stage fluorination introduces the fluorine atom at or near the end of a synthetic sequence.

The choice between these strategies is a critical decision in synthetic planning, with each offering distinct advantages and disadvantages. The building block approach is a robust and predictable method, while late-stage fluorination provides flexibility for rapid lead optimization in drug discovery.[1]

Key Advantages of the this compound (Building Block) Approach:

  • Predictable Reactivity: The chemical behavior of this compound is well-understood, leading to more reliable and reproducible reaction outcomes.[1]

  • Avoidance of Harsh Reagents: This method circumvents the need for often aggressive and hazardous fluorinating agents typically used in late-stage fluorination.[1]

  • Stereochemical Control: When using enantiomerically pure starting materials, the stereochemistry at the α-carbon can be readily transferred to the final product.

  • Established Protocols: Reactions involving building blocks like this compound, such as nucleophilic substitutions, are well-documented and optimized.[1]

Comparative Performance: Synthesis of a Fluorinated Aryloxyphenoxypropionate Herbicide Analogue

To illustrate the practical differences between the two approaches, we present a comparative synthesis of a fluorinated analogue of an aryloxyphenoxypropionate herbicide.

Scenario 1: Building Block Approach with this compound

This route involves the nucleophilic aromatic substitution (SNAr) reaction between an activated phenol and this compound.

Scenario 2: Late-Stage Fluorination Approach

This strategy first involves the synthesis of the non-fluorinated aryloxyphenoxypropionate ester, followed by a challenging late-stage fluorination at the α-position.

Data Presentation: A Head-to-Head Comparison
ParameterBuilding Block Approach (this compound)Late-Stage Fluorination (Alternative)
Key Reagents This compound, Activated Phenol, Base (e.g., K₂CO₃)Ethyl 2-hydroxypropionate, Electrophilic Fluorinating Agent (e.g., Selectfluor®)
Typical Yield 70-85%30-50%
Number of Steps 12-3 (Synthesis of precursor, then fluorination)
Reaction Conditions Moderate (e.g., 80-120 °C)Often harsh, requiring strong bases or specialized catalysts
Safety Profile Avoids highly reactive and toxic fluorinating agentsRequires handling of hazardous fluorinating agents
Stereoselectivity High (if starting with chiral building block)Can be challenging to control, may lead to racemic mixtures
Substrate Scope Dependent on the availability of the activated phenolCan be limited by functional group tolerance to fluorinating conditions

Experimental Protocols

Key Experiment 1: Synthesis of Ethyl 2-(4-nitrophenoxy)propionate via Building Block Approach

Materials:

  • 4-Nitrophenol (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 4-nitrophenol and anhydrous DMF.

  • Add potassium carbonate to the solution and stir at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 100 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Key Experiment 2: Late-Stage Fluorination of Ethyl 2-(4-nitrophenoxy)propionate Precursor

Materials:

  • Ethyl 2-(4-nitrophenoxy)propionate (1.0 equiv)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA)

  • Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve ethyl 2-(4-nitrophenoxy)propionate in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the reaction mixture and stir for 30 minutes to generate the enolate.

  • Add a solution of NFSI in anhydrous THF to the enolate solution.

  • Allow the reaction to stir at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Mandatory Visualizations

Logical Workflow: Building Block vs. Late-Stage Fluorination

G cluster_0 Building Block Approach cluster_1 Late-Stage Fluorination Start_BB This compound + Phenol Reaction_BB Nucleophilic Aromatic Substitution (SNAr) Start_BB->Reaction_BB Start_LSF Non-fluorinated Precursor Product_BB Fluorinated Target Molecule Reaction_BB->Product_BB Reaction_LSF Late-Stage Fluorination Start_LSF->Reaction_LSF Product_LSF Fluorinated Target Molecule Reaction_LSF->Product_LSF

Caption: Comparative workflows of the two main fluorination strategies.

Reaction Mechanism: SNAr using this compound

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Phenol Ar-O⁻ Meisenheimer [Ar-O-C(F)(CH₃)COOEt]⁻ Phenol->Meisenheimer Nucleophilic Attack E2FP This compound E2FP->Meisenheimer Nucleophilic Attack Product Ar-O-CH(CH₃)COOEt Meisenheimer->Product Elimination of F⁻ Fluoride F⁻ Meisenheimer->Fluoride Elimination of F⁻

Caption: SNAr mechanism for the synthesis of an aryloxypropionate.

Conclusion

The use of this compound as a fluorinated building block presents a highly advantageous strategy for the synthesis of molecules containing the α-fluoropropionate moiety. This approach offers superior yields, milder reaction conditions, and a better safety profile when compared to late-stage fluorination methods. For researchers and professionals in drug development and agrochemical synthesis, the reliability and predictability of the building block approach make this compound a valuable tool in the design and production of novel fluorinated compounds.

References

Benchmarking the performance of different fluorinating agents for ethyl propionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry, capable of profoundly altering a compound's metabolic stability, lipophilicity, and binding affinity. Ethyl 2-fluoropropionate is a key intermediate in the synthesis of fluoroacrylate polymers, which are crucial for producing advanced plastic optical fibers. This guide provides an objective, data-driven comparison of various fluorinating agents for the synthesis of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Performance Comparison of Fluorinating Agents

The selection of a fluorinating agent is critical and depends heavily on the starting material, desired yield, selectivity, and scalability of the reaction. The performance of several common nucleophilic fluorinating agents is summarized below, based on reported experimental data.

Starting MaterialFluorinating AgentCatalyst / AdditiveSolventTemp. (°C)Time (h)Yield (%)Selectivity (%)Ref.
Ethyl 2-chloropropionateHydrogen Fluoride (HF)Titanium tetrachloride-602477.787.0[1][2]
Ethyl 2-chloropropionateHydrogen Fluoride (HF)Tin tetrachloride-1803080.084.2[2]
Ethyl 2-chloropropionatePotassium Fluoride (KF)--180-190-56-[1][2]
Ethyl 2-bromopropionatePotassium Fluoride (KF)Tributylhexadecyl-phosphonium bromide-60-80-[1][2]
Ethyl 2-bromopropionatePotassium Fluoride (KF)-Acetamide130-165-53-[1]
Ethyl 2-hydroxypropionateBis(2-methoxyethyl)amino-sulfur trifluoride (Deoxo-Fluor)-Dichloromethane25-73-[1]
Ethyl 2-hydroxypropionateTrifluoromethanesulfonyl fluoride-1,3,5-trimethylbenzene-40 to 20-72-[1][2]
(S)-(-)-methyl lactateTetrafluoroethyldimethylamine(TFEDMA)--<301283>98 (ee)[3]

Overview of Synthetic Pathways and Experimental Workflow

The synthesis of this compound can be approached from several precursors, primarily involving nucleophilic substitution of a leaving group at the C2 position. The choice of pathway often dictates the required fluorinating agent and reaction conditions.

cluster_start Starting Materials cluster_reagents Fluorinating Agents start_chloro Ethyl 2-chloropropionate HF HF / Catalyst start_chloro->HF Halogen Exchange KF KF / Additive start_chloro->KF Halogen Exchange start_bromo Ethyl 2-bromopropionate start_bromo->KF Halogen Exchange start_hydroxy Ethyl 2-hydroxypropionate Deoxo Deoxo-Fluor / DAST start_hydroxy->Deoxo Deoxyfluorination TFEDMA TFEDMA start_hydroxy->TFEDMA Deoxyfluorination product This compound HF->product KF->product Deoxo->product TFEDMA->product

Caption: Synthetic routes to this compound.

The general workflow for these syntheses involves reaction setup, the fluorination reaction itself, and subsequent workup and purification steps to isolate the final product.

start Assemble dry glassware under inert atmosphere charge Charge reactor with starting material and solvent start->charge reagent Add fluorinating agent (often cooled) charge->reagent react Stir at specified temperature and time reagent->react quench Quench reaction (e.g., with ice water or NaHCO3 soln.) react->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (e.g., distillation) extract->purify product Obtain pure This compound purify->product

Caption: General experimental workflow for fluorination.

Key Fluorinating Agents: A Closer Look

Hydrogen Fluoride (HF)

Hydrogen fluoride, often used with a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), is effective for halogen exchange (halex) reactions with chloro-substrates.[1][2] While cost-effective, HF is extremely corrosive and toxic, requiring specialized equipment for safe handling.

Potassium Fluoride (KF)

Potassium fluoride is a widely used, inexpensive source of nucleophilic fluoride. Its effectiveness with chloro- and bromo-propionates can be enhanced by using phase-transfer catalysts or high-boiling point polar aprotic solvents like acetamide.[1][2] However, KF is very hygroscopic, and its reactivity is often diminished by moisture, which forms strong hydrogen bonds with the fluoride anion.

Aminosulfuranes (DAST and Deoxo-Fluor)

Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are powerful deoxyfluorinating agents that convert alcohols to alkyl fluorides.[3] These reagents are highly effective for converting ethyl 2-hydroxypropionate to the desired product under mild conditions.[1] However, they are expensive, and DAST, in particular, is thermally unstable and can decompose explosively at elevated temperatures, necessitating careful handling.[3][4]

Electrophilic Fluorinating Agents (Selectfluor™)

Reagents like Selectfluor™ (F-TEDA-BF₄) are powerful electrophilic fluorine donors.[5][6] They are not suitable for the direct fluorination of simple esters like ethyl propionate. Instead, their primary application is the fluorination of electron-rich substrates, such as enols, enol esters, or enamides.[7] For instance, Selectfluor™ is highly effective for the α-fluorination of β-ketoesters. While not directly applicable to this guide's target molecule, its utility in synthesizing other fluorinated structures is significant.

Experimental Protocols

Protocol 1: Fluorination of Ethyl 2-chloropropionate with HF

This protocol is based on a patented industrial method.[2]

  • Charging the Reactor: In a stainless steel reaction kettle, add 100g of ethyl 2-chloropropionate, 120g of anhydrous hydrogen fluoride, and 2.0g of titanium tetrachloride.

  • Reaction: Stir the mixture vigorously at 60°C for 24 hours.

  • Workup: After cooling, carefully pour the reaction solution into ice water and mix thoroughly.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer to obtain the crude product.

  • Purification: Purify the crude product by distillation under reduced pressure to yield pure this compound.

Protocol 2: Deoxyfluorination of Ethyl 2-hydroxypropionate with Deoxo-Fluor

This procedure is adapted from a reported synthesis.[1]

  • Reaction Setup: To a solution of ethyl 2-hydroxypropionate in anhydrous dichloromethane (CH₂Cl₂) at 25°C under an inert atmosphere, add Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Reaction: Stir the reaction mixture at 25°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, cautiously quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0°C.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation.

Protocol 3: Fluorination of Ethyl 2-bromopropionate with KF

This protocol is based on a literature procedure.[1][2]

  • Reaction Setup: In a reaction flask, combine ethyl 2-bromopropionate, potassium fluoride, and a catalytic amount of tributylhexadecylphosphonium bromide.

  • Reaction: Heat the mixture to 60°C with vigorous stirring. Monitor the reaction until the starting material is consumed.

  • Workup: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by distillation.

References

A Comparative Analysis of the Biological Activity of Fluorinated Versus Non-Fluorinated Propionates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of the biological activity of fluorinated propionates versus their non-fluorinated counterparts. While direct comparative data for simple fluorinated propionates is limited in publicly available literature, this guide extrapolates from established principles of fluorination and provides data from related classes of molecules to offer a predictive comparison. We will delve into the known biological roles of propionate and explore how fluorination is anticipated to modulate these activities, supported by generalized experimental protocols and illustrative signaling pathways.

I. Comparative Biological Activity: An Overview

Propionate, a short-chain fatty acid, is a key metabolite produced by the gut microbiota and is recognized for its diverse biological activities, including roles in metabolic regulation and immunomodulation. Fluorination, the substitution of a hydrogen atom with a fluorine atom, can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These alterations, in turn, can significantly impact its biological activity.

Data Presentation

The following table summarizes the known biological activities of propionate and the predicted effects of fluorination. The quantitative data for fluorinated analogs are drawn from studies on other relevant small molecules to provide a reasonable estimation of the potential changes.

Biological ParameterNon-Fluorinated PropionatePredicted Effect of Fluorination (e.g., 2-Fluoropropionate)Supporting Rationale & Data from Related Compounds
Receptor Binding Affinity (e.g., FFAR2/GPR43) Binds to and activates FFAR2 and FFAR3.Potentially altered (increased or decreased) binding affinity.Fluorination can modify the electronic distribution and conformation of a molecule, which can lead to either enhanced or diminished interactions with the receptor binding pocket. For example, fluorination of some GPCR ligands has been shown to increase potency.
Metabolic Stability Metabolized via the tricarboxylic acid (TCA) cycle.Increased metabolic stability.The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. This can lead to a longer biological half-life.
Cytotoxicity (IC50) Generally low cytotoxicity at physiological concentrations.Potentially increased cytotoxicity.The introduction of fluorine can alter cellular uptake and downstream metabolic pathways, which may lead to increased cytotoxicity in certain cell lines. For example, some fluorinated analogs of anticancer agents show enhanced potency.
pKa ~4.87Lower pKa (more acidic).The high electronegativity of fluorine withdraws electron density, stabilizing the carboxylate anion and thereby increasing the acidity of the carboxylic acid group.

II. Experimental Protocols

To empirically determine the comparative biological activity of fluorinated and non-fluorinated propionates, a series of in vitro assays would be required. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine and compare the cytotoxic effects of a non-fluorinated propionate and its fluorinated analog on a specific cell line.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of both the non-fluorinated and fluorinated propionate in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound using non-linear regression analysis.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To compare the metabolic stability of a fluorinated propionate with its non-fluorinated counterpart.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds (non-fluorinated and fluorinated propionate) in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the liver microsomes, phosphate buffer, and the test compound at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

Receptor Binding Assay

Objective: To determine and compare the binding affinity (Kd) of a non-fluorinated propionate and its fluorinated analog to a specific receptor (e.g., FFAR2).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells transfected with FFAR2).

  • Radioligand Binding:

    • In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand that binds to the target receptor (e.g., ³H-propionate).

    • Add increasing concentrations of the unlabeled competitor compounds (non-fluorinated and fluorinated propionate) to displace the radioligand.

  • Incubation and Filtration: Incubate the plate at room temperature for a specified time to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value for each competitor compound.

    • Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway for propionate and a typical experimental workflow for comparing the cytotoxicity of fluorinated and non-fluorinated analogs.

G Propionate Signaling via FFAR2/GPR43 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Propionate Propionate / Fluorinated Propionate FFAR2 FFAR2 (GPR43) Propionate->FFAR2 Binds to Gq Gq FFAR2->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces Downstream Downstream Signaling (e.g., MAP Kinase Pathway) Ca2_release->Downstream Activates

Caption: Propionate signaling pathway through the G-protein coupled receptor FFAR2.

G Experimental Workflow: Comparative Cytotoxicity Analysis cluster_workflow Experimental Workflow: Comparative Cytotoxicity Analysis Start Start: Cell Seeding Treatment Treatment with: - Non-Fluorinated Propionate - Fluorinated Propionate - Controls Start->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Data_Analysis Data Analysis: - Calculate % Viability - Determine IC50 Values Absorbance->Data_Analysis Comparison Comparative Cytotoxicity Profile Data_Analysis->Comparison

Caption: Workflow for comparing the cytotoxicity of propionates.

IV. Conclusion

While direct experimental comparisons of simple fluorinated and non-fluorinated propionates are not extensively documented, the principles of medicinal chemistry provide a strong framework for predicting the effects of fluorination. It is anticipated that fluorination of propionate will enhance its metabolic stability and alter its acidity, which in turn is likely to modulate its receptor binding affinity and overall biological activity, including potential cytotoxicity. The experimental protocols provided in this guide offer a clear path for researchers to empirically validate these predictions and to further elucidate the therapeutic potential of fluorinated propionates. This comparative guide serves as a foundational resource for scientists and drug development professionals interested in exploring the impact of this key chemical modification on an important biological molecule.

A Comparative Guide to the Synthesis of Ethyl 2-Fluoropropionate: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2-fluoropropionate, a valuable building block in the synthesis of fluorine-containing compounds, is no exception. The choice of synthetic route can significantly impact the overall efficiency and cost-effectiveness of a process, with the reaction yield being a critical metric. This guide provides an objective comparison of different synthetic pathways to this compound, presenting experimental data alongside calculated theoretical yields to offer a comprehensive performance overview.

Understanding Yield: Theoretical vs. Experimental

In chemical reactions, the theoretical yield represents the maximum possible amount of a product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with no side reactions or losses.[1] It is calculated based on the stoichiometry of the balanced chemical equation. The experimental yield (or actual yield) is the amount of product actually obtained in a laboratory setting.[1] The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield , a crucial indicator of a reaction's efficiency.[1] Discrepancies between theoretical and experimental yields can arise from various factors, including incomplete reactions, side reactions, and losses during product isolation and purification.[1][2]

Comparison of Synthetic Routes and Yields

Several methods for the synthesis of this compound have been reported, primarily involving the nucleophilic substitution of a leaving group at the α-position of a propionate ester with a fluoride source. The following table summarizes the theoretical and experimental yields for some common approaches.

Starting MaterialFluorinating Agent & Catalyst/SolventExperimental Yield (%)Theoretical Yield (g)Actual Yield (g)Reference
Ethyl 2-chloropropionateHydrogen fluoride, Titanium tetrachloride77.7%88.1 g68.5 g[3][4]
Ethyl 2-chloropropionateHydrogen fluoride, Tin tetrachloride80.0%88.1 g70.5 g[4]
Ethyl 2-bromopropionatePotassium fluoride, Tributylhexadecylphosphonium bromide80%Not directly calculable from sourceNot directly calculable from source[4]
Ethyl 2-bromopropionatePotassium fluoride, Acetamide53%Not directly calculable from sourceNot directly calculable from source[3][4]
Ethyl 2-hydroxypropionateBis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), Dichloromethane73%Not directly calculable from sourceNot directly calculable from source[3]

Note: The theoretical yields for the reactions starting from ethyl 2-chloropropionate were calculated based on the provided experimental data where ethyl 2-chloropropionate was the limiting reactant.

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing synthetic procedures. Below are protocols for key experiments mentioned in the comparative data.

Synthesis from Ethyl 2-chloropropionate with Hydrogen Fluoride and Titanium Tetrachloride[3][4]
  • Reactants: 100g of ethyl 2-chloropropionate, 120g of hydrogen fluoride, and 2.0g of titanium tetrachloride.

  • Procedure: The reactants are combined in a stainless steel reaction kettle. The mixture is stirred and heated to 60°C for 24 hours. After the reaction period, the solution is poured into ice water and mixed thoroughly. The crude this compound is separated using a separatory funnel.

  • Purification: The crude product is purified by distillation under reduced pressure to yield the final product.

Synthesis from Ethyl 2-bromopropionate with Potassium Fluoride and a Phase Transfer Catalyst[4]
  • Reactants: Ethyl 2-bromopropionate, potassium fluoride, and tributylhexadecylphosphonium bromide (as a phase transfer catalyst).

  • Procedure: The reaction is carried out by heating the mixture of reactants at 60°C.

  • Note: Specific quantities and purification methods are not detailed in the provided source.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the synthesis of this compound, from reaction setup to product purification and analysis.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Combine Reactants: - Ethyl 2-halopropionate - Fluorinating Agent - Catalyst/Solvent B Reaction at Controlled Temperature and Time A->B Stirring C Quench Reaction (e.g., add to ice water) B->C Reaction Completion D Phase Separation (Separatory Funnel) C->D E Distillation (under reduced pressure) D->E Crude Product F Characterization: - GC - NMR - Mass Spec E->F Purified Product

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound can be achieved through various routes, with reported experimental yields ranging from moderate to good. The choice of starting material and fluorinating agent significantly influences the reaction's success. Halogen exchange reactions, particularly from ethyl 2-chloropropionate using hydrogen fluoride in the presence of a Lewis acid catalyst, appear to provide a balance of high yield and readily available starting materials.[3][4] It is important for researchers to consider not only the reported percent yield but also the reaction conditions, cost and availability of reagents, and the ease of purification when selecting a synthetic strategy. The data presented in this guide serves as a valuable resource for making informed decisions in the development of efficient and scalable syntheses.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-Fluoropropionate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 2-Fluoropropionate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

This compound is a flammable liquid and is classified as a hazardous substance.[1][2] Adherence to proper disposal protocols is critical to mitigate risks of fire, chemical exposure, and environmental contamination. This guide outlines the necessary steps for the safe handling and disposal of this compound.

I. Immediate Safety and Hazard Summary

Before handling this compound, it is crucial to be aware of its primary hazards. This information is critical for taking appropriate safety precautions.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Flammable LiquidH226: Flammable liquid and vapor[1][2][3]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
Acute Toxicity (Potential)H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye IrritationH319: Causes serious eye irritation[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin IrritationH315: Causes skin irritation[1]P302+P352: IF ON SKIN: Wash with plenty of water.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6][7]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][8] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]

2. Waste Segregation and Collection:

  • This compound is a halogenated organic compound. It must be collected in a designated, properly labeled hazardous waste container for halogenated organic solvents.[9]

  • Do not mix with non-halogenated solvents or other incompatible waste streams.[10] Incompatible materials can react violently or produce toxic gases.[10]

3. Container Management:

  • Use a chemically compatible container, preferably plastic or a coated glass bottle with a secure screw cap.[5][10] The container must be in good condition with no cracks or deterioration.[10]

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound."[7][11] Include the approximate concentration if it is in a solution.

  • Keep the waste container closed at all times, except when adding waste.[4][5][7][12]

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[12]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][10]

  • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to prevent the spread of spills.[7]

  • Store the container away from sources of ignition, such as heat, sparks, and open flames.[2]

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.[4]

6. Empty Container Disposal:

  • An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.

  • For a container to be considered non-hazardous and disposable as regular trash, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]

  • The rinsate from this process is considered hazardous waste and must be collected and disposed of with the liquid this compound waste.[4]

  • After triple-rinsing, deface or remove all hazardous labels from the container before disposing of it in the regular trash.[4]

III. Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood if safe to do so.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid. Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Cleanup: Carefully collect the absorbent material and contaminated debris using non-sparking tools.[2] Place all cleanup materials into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Disposal: The collected spill cleanup material is considered hazardous waste and must be disposed of following the procedures outlined above.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Halogenated Organic Waste Container B->C D Label Container: 'Hazardous Waste - Waste this compound' C->D E Add Waste to Container (Do not exceed 90% capacity) D->E F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Container Full or Storage Time Limit Reached? F->G H Request Pickup by EHS or Licensed Waste Contractor G->H Yes I Properly Decontaminate Empty Container (Triple Rinse) H->I J Dispose of Rinsate as Hazardous Waste I->J K Dispose of Decontaminated Container in Regular Trash I->K

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 2-Fluoropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of Ethyl 2-Fluoropropionate. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

This compound is a flammable liquid and a potential irritant.[1] Proper handling and disposal are paramount to prevent accidental exposure and environmental contamination. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, emergency first aid measures, and a detailed disposal plan.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. It is crucial to select equipment with appropriate chemical resistance. For prolonged or direct contact, more robust glove materials are recommended.

Protection Type Specific Equipment Material/Standard Purpose
Eye Protection Safety Goggles or a Face ShieldANSI Z87.1-compliantProtects against splashes and vapors.
Hand Protection Chemical-resistant glovesNitrile (for incidental contact), Neoprene or Butyl rubber (for prolonged contact)Prevents skin contact with the chemical.
Body Protection Flame-resistant lab coat100% cotton or other flame-resistant materialProtects against splashes and potential fires.
Respiratory Protection Air-purifying respirator with organic vapor cartridgesNIOSH-approvedPrevents inhalation of harmful vapors, especially in poorly ventilated areas.[2][3][4][5]
Footwear Closed-toe shoes---Protects feet from spills.

Operational Plan: Safe Handling Procedure

Adherence to the following step-by-step procedure will minimize the risk of exposure and accidents when working with this compound.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[6][7]

    • Verify the availability and functionality of an emergency eyewash station and safety shower.[8][9]

    • Assemble all necessary PPE as detailed in the table above.

    • Prepare a designated waste container for halogenated organic compounds.[10]

  • Handling:

    • Conduct all work involving this compound within a chemical fume hood to minimize vapor inhalation.[6][7]

    • Ground and bond all containers when transferring the liquid to prevent static discharge, which can be an ignition source.[11]

    • Use only non-sparking tools and explosion-proof equipment.

    • Keep the container tightly closed when not in use.[7]

    • Avoid contact with skin and eyes.

    • Keep away from heat, sparks, and open flames.[12]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Store in a flammable liquids storage cabinet.[12]

    • Segregate from incompatible materials such as strong oxidizing agents.

Emergency First Aid Measures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][13]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[8]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container for "Halogenated Organic Waste".[10]

    • Do NOT mix with non-halogenated organic waste.

    • Do NOT dispose of down the drain.[10]

  • Waste Disposal:

    • Arrange for the disposal of the halogenated organic waste through a licensed hazardous waste disposal company.

    • The primary recommended disposal method for halogenated organic compounds is high-temperature incineration.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_storage 3. Storage cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood Operation prep_emergency_equipment Check Eyewash & Shower prep_fume_hood->prep_emergency_equipment prep_ppe Don Appropriate PPE prep_emergency_equipment->prep_ppe prep_waste Prepare Halogenated Waste Container prep_ppe->prep_waste handling_transfer Ground & Bond Containers for Transfer prep_waste->handling_transfer handling_use Use Non-Sparking Tools handling_transfer->handling_use handling_close Keep Container Closed handling_use->handling_close handling_avoid Avoid Skin/Eye Contact handling_close->handling_avoid storage_location Cool, Dry, Well-Ventilated Area handling_avoid->storage_location storage_cabinet Flammable Liquids Cabinet storage_location->storage_cabinet storage_segregate Segregate from Incompatibles storage_cabinet->storage_segregate disposal_collect Collect in Halogenated Waste Container storage_segregate->disposal_collect disposal_seal Seal & Label Container disposal_collect->disposal_seal disposal_arrange Arrange for Professional Disposal disposal_seal->disposal_arrange

Caption: Workflow for safe handling of this compound.

References

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